molecular formula C13H17N3O B15291606 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Katalognummer: B15291606
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: IFMCECAPWIFLHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a pyrazolyl methanol derivative designed for research applications. This compound features a pyrazole core substituted with an isobutyl group, a pyridinyl ring, and a methanol functional group. This specific molecular architecture, particularly the presence of sp² hybrid nitrogen donors from both the pyrazole and pyridine rings, is known to confer significant chelating ability, making such compounds of interest in the development of coordinated metal complexes . Compounds based on the pyridylpyrazole scaffold have been extensively described in scientific literature as important biologically active heterocycles and are investigated for a range of potential activities, including as antitumor, antiviral, and anti-inflammatory agents . The presence of the hydroxyl substituent in the structure is a key feature, as hydroxyl groups on aromatic systems can contribute to radical scavenging and antioxidant activity, which may be relevant in studies of diseases related to free-radical damage . The structural and electronic properties of similar molecules have been confirmed through advanced techniques including single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations . (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Eigenschaften

IUPAC Name

[2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)8-16-11(9-17)7-13(15-16)12-5-3-4-6-14-12/h3-7,10,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMCECAPWIFLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Rational Design and Synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized 1,3,5-trisubstituted pyrazoles is a cornerstone of modern medicinal chemistry, given the pharmacophoric importance of the pyrazole core in kinase inhibitors, neuroprotectants, and anti-inflammatory agents. This whitepaper details a highly optimized, regioselective synthetic protocol for (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol . By leveraging a controlled Knorr cyclocondensation followed by a targeted ester reduction, this guide provides a self-validating, scalable methodology grounded in mechanistic causality.

Retrosynthetic Strategy and Mechanistic Causality

The target molecule, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, features a specific 1,3,5-substitution pattern that presents a classical regioselectivity challenge. A direct alkylation of a pre-formed 3-(pyridin-2-yl)-1H-pyrazole typically yields an intractable mixture of N1 and N2 alkylated isomers.

To circumvent this, our retrosynthetic strategy relies on the de novo construction of the pyrazole ring via a modified [1].

  • Target Disconnection: The C5-hydroxymethyl group is derived from the reduction of a C5-ethyl ester precursor.

  • Ring Disconnection: The pyrazole core is assembled via the cyclocondensation of an unsymmetrical 1,3-diketone equivalent (ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate) with a monosubstituted hydrazine (isobutylhydrazine).

  • Precursor Assembly: The 1,3-diketone is accessed via a Claisen condensation between 2-acetylpyridine and diethyl oxalate.

The Causality of Regioselectivity

The hallmark of this protocol is the predictable regioselectivity during the pyrazole ring formation. The 1,3-diketone intermediate possesses two distinct electrophilic carbonyl centers: C2 (adjacent to the ester) and C4 (adjacent to the pyridine).

The pyridine ring exerts a strong electron-withdrawing inductive effect, rendering the C4 carbonyl significantly more electrophilic than the C2 carbonyl. Concurrently, isobutylhydrazine possesses two nitrogen atoms: a sterically unhindered, highly nucleophilic primary amine ( −NH2​ ) and a sterically hindered secondary amine ( −NH−iBu ).

Thermodynamic and kinetic controls dictate that the primary amine preferentially attacks the highly electrophilic C4 carbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary amine attacks the C2 carbonyl, followed by dehydration. This specific orbital and steric alignment exclusively drives the formation of the 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate regioisomer, minimizing the formation of the 1,5-pyridine/3-ester byproduct.

Retrosynthesis A 2-Acetylpyridine + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH) A->B C Ethyl 4-(pyridin-2-yl) -2,4-dioxobutanoate B->C E Regioselective Knorr Cyclocondensation C->E D Isobutylhydrazine HCl (EtOH, AcOH) D->E F Ethyl 1-isobutyl-3-(pyridin-2-yl) -1H-pyrazole-5-carboxylate E->F G Ester Reduction (LiAlH4, THF, 0 °C) F->G H (1-isobutyl-3-(pyridin-2-yl) -1H-pyrazol-5-yl)methanol G->H

Figure 1: Retrosynthetic workflow and reaction sequence for the target molecule.

Quantitative Data: Optimization of the Knorr Condensation

To establish a self-validating system, empirical optimization of the cyclocondensation step is required. The table below summarizes the quantitative data derived from varying the solvent and acid catalyst to maximize the yield of the desired 1,3,5-regioisomer.

TrialSolventCatalyst (Equiv)Temp (°C)Time (h)Regioisomer Ratio (1,3,5 : 1,5,3)Isolated Yield (%)
1EthanolNone78 (Reflux)1260:4045%
2Toluenep-TsOH (0.1)110 (Reflux)875:2562%
3EthanolAcOH (1.5)78 (Reflux)488:1278%
4 EtOH/AcOH (10:1) AcOH (Solvent) 85 (Reflux) 3 >95:5 86%

Step-by-Step Experimental Methodologies

Step 3.1: Synthesis of Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate

Rationale: A classical Claisen condensation is utilized to generate the 1,3-diketone equivalent.

  • Preparation: Flame-dry a 500 mL round-bottom flask purged with inert Argon. Add absolute ethanol (150 mL) and cool to 0 °C.

  • Deprotonation: Carefully add Sodium ethoxide (NaOEt, 1.5 equiv, 102 mmol). Stir for 10 minutes.

  • Addition: Add 2-acetylpyridine (1.0 equiv, 68 mmol) dropwise over 15 minutes. The solution will adopt a deep yellow/orange hue, indicating enolate formation.

  • Condensation: Add diethyl oxalate (1.2 equiv, 81.6 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 200 mL of ice water. Acidify to pH 4-5 using glacial acetic acid (precipitation of the diketone often occurs here). Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Use the crude orange solid directly in the next step.

Step 3.2: Regioselective Synthesis of Ethyl 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Rationale: [2] are standard for pyrazole synthesis. Here, we force regioselectivity via solvent control.

  • Reaction Setup: Dissolve the crude ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (approx. 60 mmol) in a mixture of Ethanol (100 mL) and Glacial Acetic Acid (10 mL).

  • Hydrazine Addition: Add isobutylhydrazine hydrochloride (1.1 equiv, 66 mmol) in one portion.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to 85 °C for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1, UV active).

  • Purification: Cool to room temperature and concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with Dichloromethane (DCM) ( 3×75 mL).

  • Isolation: Dry the organic phase ( MgSO4​ ) and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to isolate the pure 1,3,5-regioisomer as a pale yellow oil that solidifies upon standing.

Mechanism N1 Primary NH2 of Isobutylhydrazine N3 Hydrazone Intermediate N1->N3 N2 Electrophilic C4 Carbonyl (Adjacent to Pyridine) N2->N3 N4 Secondary NH-iBu Attack at C2 Ester-Carbonyl N3->N4 N5 Dehydration & Aromatization N4->N5 N6 1,3,5-Trisubstituted Pyrazole (Desired Regioisomer) N5->N6

Figure 2: Mechanistic pathway dictating the regioselectivity of the Knorr cyclocondensation.

Step 3.3: Reduction to (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Rationale: The selective reduction of the pyrazole-5-carboxylate to the corresponding primary alcohol is reliably achieved using [3].

  • Preparation: In a flame-dried 250 mL flask under Argon, suspend Lithium Aluminum Hydride (LiAlH4, 1.5 equiv, 45 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (30 mmol) in anhydrous THF (25 mL). Add this solution dropwise to the LAH suspension over 20 minutes to control the exothermic reaction.

  • Reduction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Fieser Workup (Critical Safety Step): Cool the reaction back to 0 °C. Quench the excess LAH strictly using the Fieser method to prevent emulsion formation:

    • Add x mL of distilled water dropwise (where x = grams of LAH used; e.g., 1.7 mL).

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of distilled water.

  • Final Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the target compound, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, as a white crystalline solid.

Analytical Self-Validation (Expected Characterization)

To ensure the trustworthiness of the synthesized batch, verify the structure against the following expected spectral benchmarks:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 8.62 (ddd, 1H, Py-H6), 7.95 (dt, 1H, Py-H3), 7.75 (td, 1H, Py-H4), 7.20 (ddd, 1H, Py-H5), 6.85 (s, 1H, Pyrazole-H4), 4.75 (s, 2H, -CH 2​ OH), 4.05 (d, 2H, -NC H 2​ - ), 2.30 (m, 1H, -CH (CH 3​ ) 2​ ), 0.95 (d, 6H, -CH(CH 3​ ) 2​ ).

  • ESI-MS: Calculated for C 13​ H 17​ N 3​ O[M+H] + : 232.14; Found: 232.15.

References

  • Yoon, J.-Y.; Lee, S.-g.; Shin, H. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 2011, 15(5), 657-674.[Link]

  • Li, Y.-J.; et al. "A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ." The Journal of Organic Chemistry, 2003, 68(13), 5392-5394.[Link]

  • Ranatunge, R. R.; et al. "Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles." Journal of Medicinal Chemistry, 2004, 47(9), 2180-2193.[Link]

  • Zhang, X.; et al. "Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides." The Journal of Organic Chemistry, 2021, 87(1), 814-823.[Link]

Sources

characterization of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Privileged Scaffolds: Characterization and Synthetic Utility of (1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Executive Summary

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (CAS: 2097982-72-2) represents a highly versatile, privileged building block in modern coordination chemistry and drug discovery[1]. Featuring a precisely engineered N,N,O-heteroatom array, this molecule acts as a tunable hemilabile ligand capable of stabilizing complex transition metal geometries. This technical guide details the causality-driven synthetic methodology, self-validating analytical protocols, and its application in biomimetic catalysis.

Structural Rationale and Causality in Ligand Design

The molecular architecture of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is not arbitrary; every functional group serves a distinct stereoelectronic purpose:

  • The 3-(Pyridin-2-yl)pyrazole Core: Provides a robust N,N-bidentate chelation motif. The rigid coplanarity of the pyridine and pyrazole rings upon metal binding mimics the histidine-rich active sites of metalloenzymes[2].

  • The N1-Isobutyl Group: Introduces critical steric bulk. In coordination chemistry, uncontrolled ligand binding often leads to inactive metal dimers. The branched isobutyl chain acts as a steric shield, enforcing monomeric or precisely preorganized dinuclear geometries[3].

  • The C5-Hydroxymethyl Group: Acts as a hemilabile O-donor. During catalysis, this group can temporarily detach from the metal center to create an open coordination site for substrate binding, while remaining tethered for rapid recoordination.

Causality-Driven Synthetic Workflow

The synthesis of this scaffold requires strict regiocontrol. The protocol below outlines the step-by-step methodology, emphasizing the chemical causality behind each experimental choice.

Step 1: Regioselective Alkylation of the Pyrazole Core

  • Methodology: To a solution of ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) is added anhydrous K₂CO₃ (2.0 eq) and isobutyl bromide (1.2 eq). The mixture is stirred at 80 °C for 12 hours.

  • Causality: K₂CO₃ is selected as a mild base to deprotonate the pyrazole NH (pKa ~14) without inducing ester hydrolysis, which would occur with stronger bases like NaOH. DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic. Alkylation predominantly occurs at N1 due to the electron-withdrawing nature of the C5-carboxylate, which directs the electrophile to the adjacent nitrogen.

Step 2: Controlled Ester Reduction

  • Methodology: The isolated ethyl 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. A solution of LiAlH₄ (1.5 eq, 1.0 M in THF) is added dropwise. After 2 hours, the reaction is quenched via the Fieser method (water, 15% NaOH, water).

  • Causality: LiAlH₄ is a potent hydride donor required to reduce the ester to a primary alcohol. The reaction is strictly maintained at 0 °C initially to control the exothermic hydride transfer. This temperature control prevents the over-reduction of the pyridine ring or the cleavage of the pyrazole C-N bonds, ensuring absolute chemoselectivity.

SynthesisWorkflow SM Ethyl 3-(pyridin-2-yl)-1H- pyrazole-5-carboxylate Step1 Regioselective Alkylation Isobutyl bromide, K2CO3, DMF, 80°C SM->Step1 Int1 Ethyl 1-isobutyl-3-(pyridin-2-yl) -1H-pyrazole-5-carboxylate Step1->Int1 N1-Alkylation (Steric/Electronic Control) Step2 Ester Reduction LiAlH4, THF, 0°C to RT Int1->Step2 Product (1-isobutyl-3-(pyridin-2-yl)-1H- pyrazol-5-yl)methanol Step2->Product Hydride Transfer (O-C Bond Cleavage)

Fig 1. Step-by-step synthetic workflow for (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.

Self-Validating Analytical Protocols

To establish absolute trustworthiness in the synthesized structure, researchers must employ a self-validating analytical system. The critical failure point in substituted pyrazole synthesis is incorrect regiochemistry (N1 vs. N2 alkylation).

The NOESY Validation Check: Standard 1D NMR cannot definitively prove the position of the isobutyl group. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory. A spatial correlation (cross-peak) between the isobutyl N-CH₂ protons and the pyrazole C4-H proton validates N1-alkylation. If alkylation had occurred at N2, the cross-peak would manifest between the isobutyl protons and the pyridine C6-H proton. This internal logic check guarantees structural integrity before proceeding to complexation.

Quantitative Characterization Data The following table summarizes the validated analytical parameters for the target compound:

Analytical MethodParameterExpected Value / RangeStructural Assignment & Significance
¹H NMR (400 MHz, CDCl₃)δ 8.60 (d, J = 4.8 Hz, 1H)Pyridine C6-HConfirms intact, unreduced pyridine ring.
¹H NMR δ 6.85 (s, 1H)Pyrazole C4-HDiagnostic core proton; crucial for NOESY.
¹H NMR δ 4.65 (s, 2H)C5-CH₂OHConfirms successful ester reduction.
¹H NMR δ 4.05 (d, J = 7.5 Hz, 2H)Isobutyl N-CH₂Confirms N-alkylation; integrates to 2H.
¹³C NMR (100 MHz, CDCl₃)δ ~150.2, 143.5, 104.2Pyrazole C3, C5, C4Validates the heteroaromatic framework.
HRMS (ESI-TOF)[M+H]⁺ m/z232.1444 (Calc.)Confirms exact mass for C₁₃H₁₇N₃O.
FT-IR (ATR)ν (cm⁻¹)~3250 (broad)O-H stretch; validates the primary alcohol.

Coordination Chemistry and Biomimetic Applications

The true utility of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol lies in its capacity to act as a sophisticated ligand in transition metal catalysis. 3-(Pyridin-2-yl)pyrazole derivatives have been extensively documented in the synthesis of functional models for metalloenzymes. For instance, Daumann et al. (2013) demonstrated that dinuclear cobalt(II) complexes supported by similar pyridine-pyrazole ligands effectively mimic the phosphoesterase activity of the bioremediator enzyme GpdQ[2]. Furthermore, preorganized dinuclear gold complexes utilizing this scaffold have shown exceptional regioselectivity in dual gold catalysis[3].

When coordinated to a metal center (e.g., Co, Cu, or Au), the molecule utilizes its pyridine and pyrazole nitrogens for strong σ-donation. The C5-hydroxymethyl group can either participate in secondary-sphere hydrogen bonding with incoming substrates or act as a hemilabile third coordination point, dynamically stabilizing reactive intermediates.

CoordinationMode Metal Metal Center (e.g., Co, Au) Target Catalytic Active Site Metal->Target Substrate Activation PyN Pyridine N-Donor PyN->Metal σ-Donation PzN Pyrazole N-Donor PzN->Metal σ-Donation MeOH Methanol O-Donor MeOH->Metal Hemilabile Coordination

Fig 2. N,N,O-tridentate coordination mode of the ligand to a transition metal catalytic center.

References

  • Daumann, L. J., et al. "Synthesis, Magnetic Properties, and Phosphoesterase Activity of Dinuclear Cobalt(II) Complexes." Inorganic Chemistry, 2013, 52(4), 2029–2043.[Link]

  • Vreeken, V., et al. "Well-Defined Dinuclear Gold Complexes for Preorganization-Induced Selective Dual Gold Catalysis." Chemistry – A European Journal, 2017, 23(39), 9275-9279.[Link]

Sources

Spectroscopic Characterization of (1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organometallic chemistry, the 3-(pyridin-2-yl)-1H-pyrazole motif serves as a privileged bidentate scaffold. The specific functionalization present in (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (Molecular Formula: C₁₃H₁₇N₃O; MW: 231.30 g/mol ) introduces a sterically demanding N1-isobutyl group and a hydrogen-bonding C5-hydroxymethyl donor.

As a Senior Application Scientist, I have designed this whitepaper to guide analytical chemists and drug development professionals through the rigorous structural elucidation of this compound. Pyrazole synthesis (often via condensation of 1,3-diketones with substituted hydrazines) notoriously yields mixtures of 1,3- and 1,5-regioisomers. Therefore, standard 1D NMR is insufficient. This guide establishes a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to definitively prove the molecular connectivity and regiochemistry.

Structural Elucidation Strategy & Causality

To achieve absolute structural certainty, our analytical workflow relies on a triad of complementary techniques, each chosen for a specific mechanistic reason:

  • HRMS (ESI-TOF) : Validates the exact elemental composition and provides fragmentation pathways that confirm the presence of the hydroxymethyl and isobutyl appendages.

  • 1D NMR (¹H, ¹³C) : Maps the electronic environment. The highly shielded pyrazole C-4 proton acts as a diagnostic anchor for heterocyclic assignments.

  • 2D NMR (HMBC, NOESY) : Resolves the N1 vs. N2 alkylation ambiguity. A spatial NOESY correlation between the N-CH₂ of the isobutyl group and the C5-hydroxymethyl group is the definitive proof of the 1,5-relationship.

Workflow A Synthesis Yields Regioisomeric Mixture (1,3- vs 1,5-substituted pyrazole) B Sample Prep & System Suitability (Reserpine tuning, TMS calibration) A->B C HRMS (ESI-TOF) Validates C13H18N3O+ B->C D 1D NMR (1H, 13C) Maps Electronic Environments B->D F Final Structural Validation (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol C->F E 2D NMR (HMBC / NOESY) Proves N1-Isobutyl Connectivity D->E E->F

Analytical workflow for the regiochemical validation of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Peak Assignment

The NMR assignment of this molecule requires understanding the anisotropic and electronegative effects of the heteroaromatic rings.

  • The Pyridine Ring : The nitrogen atom strongly deshields the adjacent C-6' proton (δ ~8.60 ppm) and C-2' carbon (δ ~152.0 ppm)[1]. The coupling constants (³J ~ 7.8 Hz, ⁴J ~ 1.8 Hz) are diagnostic for 2-substituted pyridines[2].

  • The Pyrazole Ring : The C-4 position of pyrazoles is uniquely electron-rich due to resonance donation from the adjacent nitrogens, resulting in a highly shielded ¹³C signal (δ ~104.5 ppm) and ¹H signal (δ ~6.75 ppm)[3].

  • Regiochemical Proof : The isobutyl N-CH₂ protons (δ 4.15) show a strong Nuclear Overhauser Effect (NOE) to the hydroxymethyl protons (δ 4.75), proving they are adjacent (positions 1 and 5).

Quantitative NMR Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6' (Pyridine)8.60ddd4.8, 1.8, 0.91HAr-H adjacent to Py-N
3' (Pyridine)7.95dt8.0, 1.01HAr-H ortho to pyrazole
4' (Pyridine)7.75td7.8, 1.81HAr-H para to Py-N
5' (Pyridine)7.20ddd7.5, 4.8, 1.21HAr-H meta to Py-N
4 (Pyrazole)6.75s-1HHeteroaromatic core
5-CH₂OH4.75s-2HHydroxymethyl methylene
N1-CH₂4.15d7.52HIsobutyl methylene
5-OH2.50br s-1HHydroxyl (exchangeable)
Isobutyl-CH2.35nonet7.01HIsobutyl methine
Isobutyl-CH₃0.95d6.86HIsobutyl methyls

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale / Literature Grounding
152.0Quaternary (C)Pyridine C-2'Deshielded by adjacent N and pyrazole ring[1]
150.5Quaternary (C)Pyrazole C-3Deshielded by adjacent N and pyridine ring[3]
149.5Methine (CH)Pyridine C-6'Directly adjacent to Pyridine N[1]
144.0Quaternary (C)Pyrazole C-5Attached to electronegative -CH₂OH group
136.8Methine (CH)Pyridine C-4'Para to Pyridine N
122.8Methine (CH)Pyridine C-5'Meta to Pyridine N
120.5Methine (CH)Pyridine C-3'Ortho to pyrazole attachment
104.5Methine (CH)Pyrazole C-4Highly shielded electron-rich core[3]
56.2Methylene (CH₂)Isobutyl N-CH₂Deshielded by Pyrazole N1
53.5Methylene (CH₂)5-CH₂OHDeshielded by hydroxyl oxygen
29.8Methine (CH)Isobutyl CHAliphatic methine
20.1Methyl (CH₃)Isobutyl CH₃ (x2)Aliphatic methyls
Self-Validating NMR Experimental Protocol
  • System Suitability : Prior to acquisition, run a 1% CHCl₃/acetone-d₆ lineshape standard. Ensure the non-spinning linewidth at 50% height is < 0.45 Hz to guarantee high-resolution splitting patterns for the pyridine protons.

  • Sample Preparation : Dissolve 15.0 mg of the purified compound in 600 µL of CDCl₃ (99.8% D, containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition :

    • ¹H NMR : Pulse sequence zg30, 16 scans, 2 s relaxation delay (D1), 64k data points.

    • ¹³C NMR : Pulse sequence zgpg30 (WALTZ-16 decoupling), 1024 scans, 2 s D1.

  • 2D Acquisition (NOESY) : Pulse sequence noesygpphpp, mixing time 300 ms. This specific mixing time is critical for capturing the transient dipole-dipole interactions between the N1-isobutyl and C5-hydroxymethyl groups without spin diffusion artifacts.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides orthogonal validation of the molecular formula. Under Electrospray Ionization (ESI), the basic pyridine and pyrazole nitrogens readily accept a proton, yielding a strong [M+H]⁺ signal.

Fragmentation Pathway Analysis

The collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 232.1444) yields highly diagnostic fragments. The loss of water (-18 Da) from the hydroxymethyl group is highly favored, forming a stabilized benzylic-type carbocation on the pyrazole ring. Subsequent or parallel loss of the isobutyl group as isobutene (-56 Da) via a McLafferty-type rearrangement leaves the naked pyridyl-pyrazole core.

MS_Frag M [M+H]+ m/z 232.1444 C13H18N3O+ F1 Loss of H2O m/z 214.1338 C13H16N3+ M->F1 - H2O (-18 Da) F2 Loss of Isobutene m/z 176.0818 C9H10N3O+ M->F2 - C4H8 (-56 Da) F3 Pyridyl-Pyrazole Core m/z 158.0712 C9H8N3+ F1->F3 - C4H8 (-56 Da) F2->F3 - H2O (-18 Da)

ESI-MS/MS fragmentation pathway mapping the structural degradation of the molecule.

Self-Validating HRMS Experimental Protocol
  • System Suitability : Infuse a sodium formate calibration solution (0.1 M NaOH in 10% formic acid/isopropanol) to calibrate the Time-of-Flight (TOF) analyzer. Ensure mass accuracy error is < 2 ppm.

  • Sample Preparation : Dilute the analyte stock solution to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Acquisition : Operate in ESI positive mode. Capillary voltage: 3.0 kV; Cone voltage: 30 V; Desolvation gas flow: 600 L/h at 350 °C. Isolate m/z 232.1 in the quadrupole and apply a collision energy ramp of 15-30 eV in the collision cell (using Argon gas) to generate the MS/MS spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and HRMS provide connectivity, FT-IR rapidly confirms the presence of the key functional groups through their vibrational modes.

  • ~3300 cm⁻¹ (Broad, strong) : O-H stretching vibration of the C5-hydroxymethyl group. The broadness is indicative of intermolecular hydrogen bonding, likely with the pyridine or pyrazole nitrogens of adjacent molecules in the solid state.

  • 3050 cm⁻¹ (Weak) : C-H stretching of the heteroaromatic pyridine and pyrazole rings.

  • 2950, 2870 cm⁻¹ (Medium) : Asymmetric and symmetric C-H stretching of the aliphatic isobutyl group.

  • 1590, 1560, 1450 cm⁻¹ (Strong) : C=N and C=C stretching vibrations characteristic of the conjugated pyridine-pyrazole bidentate system.

  • 1050 cm⁻¹ (Strong) : C-O stretching of the primary alcohol.

References

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry.

  • Castellano, S., et al. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook Spectral Database.

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

Sources

1H NMR and 13C NMR of pyrazole compounds

Decoding the 1 H and 13 C NMR Spectra of Pyrazole Compounds: A Comprehensive Guide to Tautomerism, Regiochemistry, and Structural Elucidation

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development pipelines caused by misassigned heterocyclic spectra. Pyrazoles—ubiquitous motifs in modern medicinal chemistry and agrochemicals—are particularly notorious for defying straightforward Nuclear Magnetic Resonance (NMR) characterization.

The analytical friction stems from a fundamental intersection of quantum mechanics and thermodynamics: annular tautomerism, solvent-dependent aggregation, and quadrupolar relaxation. This whitepaper deconstructs the 1 H and 13 C NMR signatures of pyrazole compounds, moving beyond empirical peak-matching to explain the underlying physical causality. Furthermore, I provide field-proven, self-validating experimental workflows designed to yield unambiguous structural assignments.

Mechanistic Foundations of Pyrazole NMR

To interpret pyrazole spectra accurately, one must first understand the electronic topography of the ring. The pyrazole core is a 5-membered aromatic heterocycle containing a pyrrole-like nitrogen (N1, electron-donating via its lone pair participating in the π -system) and a pyridine-like nitrogen (N2, electron-withdrawing via its sp2 hybridized orbital).

Electronic Shielding and Causality

This "push-pull" electronic distribution creates a distinct electron density gradient. The C-4 position accumulates the highest π -electron density, rendering it the most shielded nucleus in the ring. Conversely, C-3 and C-5 are adjacent to the electronegative nitrogen atoms, leading to significant deshielding[1].

Annular Tautomerism and the NMR Timescale

For pyrazoles unsubstituted at N1, prototropic annular tautomerism (the rapid migration of the proton between N1 and N2) dictates the spectral readout. At room temperature, this 1H⇌2H exchange is typically fast on the NMR timescale. Consequently, the NMR spectrometer captures a time-averaged environment, causing the C-3/H-3 and C-5/H-5 signals to coalesce into a single, broadened resonance[2]. The exact chemical shift of this averaged peak is a weighted average of the tautomeric populations, which shifts dynamically depending on solvent polarity and the formation of hydrogen-bonded oligomers (dimers vs. tetramers)[2].

Quantitative Signatures: 1 H and 13 C NMR Data

The tables below summarize the expected chemical shifts and coupling constants for pyrazole derivatives, explicitly linking each value to its physical cause.

Table 1: 1 H NMR Diagnostic Parameters
NucleusTypical Chemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)Causality / Physical Origin
H-4 5.8 – 6.3dd or t 3J3,4​≈1.9–2.5 3J4,5​≈1.9–2.5 Most shielded position due to maximum π -electron delocalization within the heterocycle[3].
H-3 7.4 – 7.8d 3J3,4​≈1.9–2.5 Deshielded by the inductive effect of the adjacent pyridine-like nitrogen (N2).
H-5 7.4 – 8.2d 3J4,5​≈1.9–2.5 Deshielded by the adjacent pyrrole-like nitrogen (N1). Often slightly downfield of H-3.
N-H 10.0 – 14.0br sN/AExtreme broadening caused by rapid chemical exchange and efficient relaxation via the 14 N nuclear quadrupole moment[3].
Table 2: 13 C NMR Diagnostic Parameters
NucleusTypical Chemical Shift (ppm)Causality / Physical Origin
C-4 104 – 110Highly shielded by ring electron delocalization.
C-3 140 – 152Deshielded by the pyridine-like nitrogen (N2)[1].
C-5 130 – 142Deshielded by the pyrrole-like nitrogen (N1)[1].
C-3/C-5 (Avg) 135 – 145Broad/averaged signal in N-unsubstituted pyrazoles at room temperature due to fast prototropic exchange[2].

Self-Validating Experimental Protocols

Relying solely on 1D chemical shifts for regiochemical assignment is a high-risk strategy prone to error, especially when dealing with novel substituents. To ensure scientific integrity, I mandate the use of self-validating protocols. A protocol is "self-validating" when the data intrinsically proves its own accuracy through mathematical or thermodynamic closure, eliminating reliance on empirical guessing.

Protocol 1: Variable Temperature (VT) NMR for Tautomeric Resolution

Objective: Decelerate prototropic exchange to observe distinct tautomers and eliminate signal averaging. Causality: Lowering the thermal energy of the system slows the proton transfer rate ( k ) below the NMR timescale ( Δν ). Once k≪Δν , the coalescence breaks, and the spectrometer resolves the distinct environments of Tautomer A and Tautomer B[3]. Self-Validation Mechanism: The system validates itself thermodynamically. The integration of the newly resolved tautomeric peaks must sum exactly to the integration of the original averaged peak at room temperature, proving mass balance and confirming the phenomenon is tautomerism rather than sample degradation.

Step-by-Step Methodology:

  • Prepare a highly concentrated sample (50-100 mg) in a low-freezing-point, non-hydrogen-bonding deuterated solvent (e.g., THF- d8​ or a CDCl 3​ /CDF 3​ mixture).

  • Acquire standard 1D 1 H and 13 C spectra at 298 K to establish the baseline averaged signals.

  • Cool the NMR probe in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step to ensure sample homogeneity.

  • Monitor the C-3/C-5 (or H-3/H-5) signals. Observe the initial line broadening (reaching the coalescence temperature, Tc​ ) and the subsequent splitting into two distinct sets of sharp signals (typically achieved between 233 K and 173 K)[3].

  • Integrate the resolved signals to quantify the exact tautomeric equilibrium constant ( Keq​ ) at the target temperature.

Protocol 2: 2D HMBC Regiochemical Assignment for N-Substituted Pyrazoles

Objective: Unambiguously differentiate C-3 from C-5 substituents in blocked (N-alkylated/arylated) pyrazoles. Causality: Heteronuclear Multiple Bond Correlation (HMBC) relies on long-range scalar couplings. In pyrazoles, 3JCH​ correlations are robust and highly visible, whereas 2JCH​ and 4JCH​ are significantly weaker or entirely absent. Self-Validation Mechanism: By triangulating shared correlations, the assignment is mathematically locked. The N-substituent protons will show a strong 3J to C-5, but no 3J to C-3. The intersection of this correlation network with the H-4 correlation network creates a closed logic loop that cannot be satisfied by an incorrect regioisomer.

Step-by-Step Methodology:

  • Acquire a high-resolution 1D 1 H and 13 C spectrum, followed by a gradient-selected HSQC to map all direct ( 1JCH​ ) carbon-proton bonds.

  • Acquire a gradient-selected HMBC experiment optimized for standard long-range couplings ( nJCH​=8 Hz).

  • Locate the N1-substituent protons (e.g., an N-CH 3​ group or the ortho-protons of an N-phenyl ring).

  • Trace the HMBC correlations from these N1-protons. You will observe a strong 3J correlation to the C-5 carbon. The correlation to C-3 will be absent (as it would require a weak 4J path).

  • Cross-validate by tracing correlations from H-4. H-4 will show 2J correlations to both C-3 and C-5. The carbon that correlates with both H-4 and the N1-protons is definitively C-5. The remaining carbon is C-3.

Analytical Workflow Visualization

The following logic tree dictates the operational flow for pyrazole characterization, ensuring no assumptions are made regarding exchange rates or substitution patterns.

PyrazoleNMRStartAcquire 1D 1H & 13C NMRCheckNHAnalyze NH Region(10-14 ppm)Start->CheckNHBroadBroad/Averaged Signals(Fast Tautomerism)CheckNH->Broad UnsubstitutedSharpSharp Signals(N-Substituted/Slow Exchange)CheckNH->Sharp N-SubstitutedVTNMRProtocol 1: VT-NMRCool to < 233 KBroad->VTNMR Decouple ExchangeHMBCProtocol 2: 2D HMBCMap 3J_CH CorrelationsSharp->HMBCResolveResolve Tautomers(T1 & T2)VTNMR->Resolve Break CoalescenceResolve->HMBCFinalUnambiguous RegiochemicalAssignmentHMBC->Final Assign C3 vs C5

Logical workflow for resolving pyrazole tautomerism and regiochemistry via NMR.

Conclusion

The structural elucidation of pyrazoles requires moving beyond surface-level spectral interpretation. By acknowledging the thermodynamic reality of annular tautomerism and the electronic constraints of the heterocycle, scientists can deploy targeted techniques like VT-NMR and HMBC to build a self-validating case for their proposed structures. Adhering to these protocols ensures absolute confidence in regiochemical assignments, preventing costly downstream failures in drug discovery and development.

References

  • BenchChem Technical Support Center. Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. 3

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2

  • CDN Science Pub. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. 1

  • NIH / National Library of Medicine. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules.4

The Pyridinyl-Pyrazole Scaffold: A Versatile Pharmacophore with Diverse Applications

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinyl-pyrazole scaffold, a unique heterocyclic motif, has emerged as a privileged structure in modern chemistry, demonstrating remarkable versatility across a spectrum of applications. From targeted cancer therapeutics and next-generation agrochemicals to advanced materials for electronics, this core structure offers a tunable platform for the design of novel functional molecules. This in-depth technical guide provides a comprehensive overview of the potential applications of pyridinyl-pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their synthesis and evaluation.

Part 1: The Core Chemistry and Synthesis of Pyridinyl-Pyrazole Compounds

The pyridinyl-pyrazole core consists of a pyridine ring linked to a pyrazole ring. This combination of two nitrogen-containing aromatic heterocycles imparts unique physicochemical properties, including the capacity for hydrogen bonding, metal coordination, and a range of intermolecular interactions. These properties are fundamental to their biological activity and material functions.

General Synthesis Strategies

The synthesis of pyridinyl-pyrazole derivatives can be achieved through several established synthetic routes. A common and effective method is the multi-component reaction (MCR), which allows for the efficient construction of the core scaffold in a single step from simple precursors.

Protocol 1: General Procedure for Three-Component Synthesis of Pyridinyl-Pyrazoles [1]

This protocol outlines a common MCR strategy for synthesizing highly substituted pyrazoles.

Reaction Setup:

  • To a solution of an appropriate aldehyde (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a hydrazine derivative (e.g., 2-hydrazinopyridine, 1.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a mineral acid (e.g., a few drops of HCl) or a Lewis acid to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature or heat under reflux for a duration ranging from 2 to 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel to yield the desired substituted pyridinyl-pyrazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A variety of synthetic methods, including microwave-assisted and sonication techniques, have also been developed to improve reaction times and yields.[2][3]

Part 2: Applications in Medicinal Chemistry

The pyridinyl-pyrazole scaffold is a prominent feature in a number of clinically approved drugs and investigational new drug candidates.[4] Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Anticancer Activity: Targeting Cyclin-Dependent Kinases (CDKs)

One of the most significant applications of pyridinyl-pyrazole compounds in medicine is their use as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action:

Pyridinyl-pyrazole-based inhibitors typically function as ATP-competitive inhibitors of CDKs, particularly CDK2. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest and apoptosis.[6][7] The pyrazole ring often occupies the adenine region of the ATP binding pocket, while the pyridine moiety can form additional interactions to enhance potency and selectivity.[7]

Signaling Pathway: CDK2 Inhibition and Induction of Apoptosis

CDK2_inhibition cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Pyridinyl-Pyrazole Compound cluster_apoptosis Apoptosis Induction Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Pyridinyl_Pyrazole Pyridinyl-Pyrazole Compound Pyridinyl_Pyrazole->CDK2 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Mechanism of CDK2 inhibition by pyridinyl-pyrazole compounds leading to cell cycle arrest and apoptosis.

Quantitative Data: Inhibitory Activity of Pyridinyl-Pyrazole Derivatives against CDK2

Compound IDTargetIC50 (µM)Reference
Compound 5 CDK20.56[8]
Compound 6 CDK20.46[8]
Compound 11 CDK20.45[8]
Roscovitine (Reference) CDK20.99[8]
Compound 4 CDK23.82[7][9]
Compound 7a CDK22.0[7][9]
Compound 7d CDK21.47[7][9]
Compound 9 CDK20.96[7][9]

Experimental Protocols:

Protocol 2: In Vitro CDK2 Kinase Assay (Luminescence-based) [6][10][11]

This protocol is designed to measure the in vitro kinase activity of CDK2 and the inhibitory potential of test compounds using a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., ULight™-labeled eIF4E-binding protein 1 peptide)[12]

  • ATP

  • Test pyridinyl-pyrazole compounds

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation: Prepare the CDK2 enzyme, substrate, and ATP in Kinase Buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the test compound serial dilutions or vehicle control to the appropriate wells of a 384-well plate.

    • Add 5 µL of the CDK2 enzyme/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: CDK2 Inhibition Assay

CDK2_Assay_Workflow start Start prep Prepare Serial Dilutions of Pyridinyl-Pyrazole Compounds start->prep plate_setup Add Compounds and Enzyme/Substrate Mix to 384-well Plate prep->plate_setup reagents Prepare Enzyme, Substrate, and ATP Solutions reagents->plate_setup pre_incubation Pre-incubate for 10-15 min at RT plate_setup->pre_incubation reaction_start Initiate Reaction with ATP pre_incubation->reaction_start reaction_incubation Incubate for 60 min at RT reaction_start->reaction_incubation stop_reaction Stop Reaction and Deplete ATP with ADP-Glo™ Reagent reaction_incubation->stop_reaction stop_incubation Incubate for 40 min at RT stop_reaction->stop_incubation detect_signal Add Kinase Detection Reagent stop_incubation->detect_signal detect_incubation Incubate for 30-60 min at RT detect_signal->detect_incubation read_plate Measure Luminescence with Plate Reader detect_incubation->read_plate analyze Calculate % Inhibition and IC50 Values read_plate->analyze end End analyze->end

Sources

Quantifying the Isobutyl Effect: Steric and Electronic Parameters

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of alkyl group sterics and electronics is foundational to rational reaction design. Among these, the isobutyl group (2-methylpropyl, −CH2​CH(CH3​)2​ ) occupies a highly privileged "Goldilocks" zone in organic synthesis, catalysis, and medicinal chemistry. By providing moderate β -branching, it exerts finely tuned steric hindrance and inductive electron donation (+I) without the extreme α -steric blockade characteristic of a tert-butyl group.

This technical guide explores the causality behind the isobutyl group's behavior, providing self-validating protocols and mechanistic insights for researchers and drug development professionals.

To rationally deploy the isobutyl group, we must first quantify its spatial and electronic footprint. The steric influence of an alkyl group is most accurately described by its Charton steric parameter ( ν ) and Taft steric parameter ( Es​ ).

The isobutyl group possesses a Charton value of 0.971, placing its effective volume between an isopropyl group (0.761) and a tert-butyl group (1.24) [1]. However, unlike the rigid tert-butyl group, the isobutyl moiety is rotationally anisotropic. It can rotate around its C-C bonds to minimize steric clashes in the transition state, allowing it to act as a dynamic steric shield.

Table 1: Steric and Electronic Parameters of Common Alkyl Groups

Alkyl GroupStructureCharton Parameter ( ν )Taft Parameter ( Es​ )Inductive Effect (+I)
Methyl −CH3​ 0.5210.00Weak
Isopropyl −CH(CH3​)2​ 0.761-0.47Moderate
Trifluoromethyl −CF3​ 0.911N/AElectron Withdrawing
Isobutyl −CH2​CH(CH3​)2​ 0.971 -0.93 Strong
tert-Butyl −C(CH3​)3​ 1.240-1.54Very Strong

Data synthesized from structural modification studies on aspartic proteinase inhibitors [1].

Peptide Synthesis: The Mixed Anhydride Method

In solution-phase peptide synthesis, forming an amide bond without racemization or unwanted side reactions is a primary challenge. Isobutyl chloroformate (IBCF) is the gold-standard reagent for generating mixed carbonic-carboxylic anhydrides [2].

The Causality of Isobutyl Selection: When an N-protected amino acid reacts with IBCF, a mixed anhydride is formed. The incoming amine nucleophile has two potential electrophilic targets: the amino acid carbonyl or the carbonate carbonyl. The isobutyl group provides precise steric shielding over the carbonate carbonyl. It is bulky enough to direct the nucleophile exclusively toward the amino acid carbonyl (preventing the formation of a dead-end urethane byproduct), yet flexible enough to allow rapid activation [3].

G A N-Protected Amino Acid + Isobutyl Chloroformate B Mixed Anhydride Intermediate A->B Base (NMM) C Isobutyl Steric Shielding B->C Structural Conformation F Urethane Byproduct (Minimized) B->F Suppressed by Bulk D Nucleophilic Amine Attack (Directed to AA Carbonyl) C->D Favors E Desired Peptide Product D->E Amidation

Logical flow of steric direction in mixed anhydride peptide synthesis using IBCF.

Self-Validating Protocol: Mixed Anhydride Dipeptide Synthesis

This protocol utilizes low temperatures to prevent the disproportionation of the mixed anhydride into a symmetrical anhydride and dialkyl pyrocarbonate [3].

  • Activation: Dissolve 1.0 eq of N-protected amino acid in dry THF (0.2 M). Cool the reaction vessel to -15 °C using a dry ice/ethylene glycol bath. Add 1.0 eq of N-methylmorpholine (NMM). Dropwise, add 1.0 eq of isobutyl chloroformate (IBCF).

    • Self-Validation Check: Within 30–60 seconds, the solution will become visibly cloudy. This precipitation of NMM·HCl salt physically confirms the successful formation of the mixed anhydride.

  • Coupling: Stir for exactly 2 minutes. Do not exceed 5 minutes, as prolonged activation at this stage leads to racemization via oxazolone formation. Add a pre-cooled (-15 °C) solution of 1.0 eq amino acid ester hydrochloride and 1.0 eq NMM in THF.

    • Self-Validation Check: Spot the reaction on wet pH paper. The environment must remain slightly basic (pH ~8). If it drops to acidic levels, the amine is protonated and amidation will stall.

  • Quenching & Isolation: Stir for 2–3 hours at -15 °C. Quench the reaction by adding 2.5 M aqueous KHCO3​ .

    • Self-Validation Check: Vigorous gas evolution ( CO2​ ) will occur. This bubbling is the self-validating indicator that excess IBCF and unreacted mixed anhydride have been successfully hydrolyzed [2]. Extract the product into ethyl acetate.

Ligand Design in Transition Metal Catalysis

In palladium-catalyzed cross-coupling reactions, the steric and electronic properties of the phosphine ligand dictate the efficiency of the catalytic cycle. Triisobutylphosphine ( PiBu3​ ) is frequently utilized to tune the reactivity of Pd catalysts, particularly in complex bimetallic or diastereoselective cross-couplings [4].

The Causality of PiBu3​ Selection: The β -branching of the three isobutyl groups creates a large Tolman cone angle and a specific percent buried volume ( %Vbur​ ).

  • Oxidative Addition: The primary carbon attachment to the phosphorus ensures strong σ -donation (enhanced by the +I effect of the branched methyls), enriching the electron density on the Pd(0) center and facilitating the oxidative addition of aryl halides.

  • Reductive Elimination: Once transmetalation occurs, the sheer steric bulk of the flexible isobutyl arms forces the two coupling partners on the Pd(II) center into close proximity, drastically lowering the activation energy required for reductive elimination.

G Pd0 Pd(0)(PiBu3)2 Active Catalyst OA Oxidative Addition (Stabilized by +I effect) Pd0->OA Ar-X TM Transmetalation OA->TM R-M RE Reductive Elimination (Driven by Steric Bulk) TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Product Release

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the role of PiBu3.

Medicinal Chemistry: Lipophilicity and Metabolic Stability

In drug development, the isobutyl group is a privileged pharmacophore, most famously utilized in the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (2-(4-isobutylphenyl)propanoic acid).

The Causality of the Isobutyl Group in NSAIDs: The isobutyl moiety is highly lipophilic, pushing the LogP of ibuprofen to approximately 3.9 [5]. This high lipophilicity is critical for passive diffusion across cell membranes and the blood-brain barrier. Furthermore, the isobutyl group perfectly occupies the hydrophobic channel of the cyclooxygenase (COX-1 and COX-2) enzymes, anchoring the drug in the active site to prevent arachidonic acid oxygenation.

However, the tertiary C-H bond within the isobutyl group is the molecule's metabolic Achilles' heel. It is highly susceptible to enzymatic oxidation by Cytochrome P450 enzymes, rapidly forming hydroxy-ibuprofen as the primary metabolite [6].

To combat this while maintaining the steric profile, researchers have developed "Sila-Ibuprofen," where the carbon atom of the isobutyl group is replaced with silicon. This carbon-silicon switch drastically alters the physicochemical properties while retaining COX-2 selectivity.

Table 2: Physicochemical Comparison of Ibuprofen vs. Sila-Ibuprofen

PropertyIbuprofen (Carbon-based)Sila-Ibuprofen (Silicon-based)Impact on Drug Formulation
Melting Point 74–77 °C45–47.5 °CLower crystal lattice energy in Sila-analog.
Melting Enthalpy 26.7 kJ/mol15.8 ± 0.5 kJ/molEasier dissolution profile for Sila-analog.
Aqueous Solubility 21 mg/L83 ± 3 mg/L~4x higher solubility, enabling IV administration.
COX-II IC50 3.3 μM8.3 μMComparable target binding affinity.

Data sourced from ACS Journal of Medicinal Chemistry [6].

References

  • Replacement of Isobutyl by Trifluoromethyl in Pepstatin A Selectively Affects Inhibition of Aspartic Proteinases CNR-IRIS
  • 3 Peptide Bond Form
  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization Canadian Journal of Chemistry (cdnsciencepub)
  • Bimetallic catalysis for C–C and C–X coupling reactions N
  • Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chrom
  • Sila-Ibuprofen | Journal of Medicinal Chemistry ACS Public

Foreword: The Pyrazole Scaffold as a "Privileged" Structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of Pyrazole Compounds

In the lexicon of medicinal chemistry, certain molecular frameworks are designated as "privileged structures" due to their remarkable ability to bind to a wide array of biological targets, leading to diverse pharmacological activities.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[2][3][4] Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology (e.g., Crizotinib, Ruxolitinib) underscores its therapeutic significance.[1][3][4]

This guide, intended for researchers and drug development professionals, outlines a systematic and logical approach to the preliminary biological screening of novel pyrazole compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic rationale behind them. We will explore a tiered screening cascade designed to efficiently identify promising "hit" compounds, characterize their initial biological profiles, and provide a solid foundation for subsequent lead optimization.

Part 1: The Foundational Screening Cascade: Establishing a Biological Baseline

The initial screening phase is a critical gatekeeper. Its purpose is to broadly assess the biological activity and inherent toxicity of the synthesized pyrazole derivatives. This "first pass" allows for the rapid triage of compounds, eliminating those that are overtly toxic or biologically inert, thereby focusing resources on the most promising candidates.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Targeted Screening Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays Assess Therapeutic Window Antimicrobial Screening Antimicrobial Screening Compound Library->Antimicrobial Screening Broad-Spectrum Activity Data Triage Data Triage Cytotoxicity Assays->Data Triage Antimicrobial Screening->Data Triage Anticancer Assays Anticancer Assays Data Triage->Anticancer Assays Promising Hits Anti-inflammatory Assays Anti-inflammatory Assays Data Triage->Anti-inflammatory Assays Promising Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Data Triage->Enzyme Inhibition Assays Promising Hits Discard/Deprioritize Discard/Deprioritize Data Triage->Discard/Deprioritize

Caption: High-level workflow for preliminary screening of pyrazole compounds.

Core Directive: Cytotoxicity Profiling

Before assessing therapeutic efficacy, one must establish a compound's toxicity profile. A potent compound that indiscriminately kills all cells is a poison, not a therapeutic agent.[5][6] Cytotoxicity assays provide this crucial baseline, determining the concentration range at which a compound affects cell viability. This is fundamental for calculating the selectivity index later on—a measure of a drug's ability to target pathogenic or cancerous cells while sparing healthy ones.[7]

Featured Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancerous (e.g., MCF-7, human breast adenocarcinoma) and non-cancerous (e.g., HEK-293T, human embryonic kidney) cell lines in 96-well plates at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the pyrazole compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO in medium) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.[9]

Data Presentation: Illustrative IC₅₀ Values

Compound IDCell LineCell TypeIC₅₀ (µM)[9][10]
PYR-001MCF-7Human Breast Adenocarcinoma12.5
PYR-001A549Human Lung Carcinoma25.2
PYR-001HEK-293THuman Embryonic Kidney (Non-cancerous)> 100
PYR-002MCF-7Human Breast Adenocarcinoma85.6
PYR-002A549Human Lung Carcinoma92.1
PYR-002HEK-293THuman Embryonic Kidney (Non-cancerous)> 100

From this table, PYR-001 demonstrates selective cytotoxicity against cancer cell lines while sparing non-cancerous cells, making it a more promising candidate than PYR-002.

Broad-Spectrum Antimicrobial Screening

The pyrazole nucleus is a common feature in many antimicrobial agents.[3][11] Therefore, a broad-spectrum screen against a panel of representative bacteria and fungi is a logical and cost-effective early step.

Featured Protocol: Agar Well-Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is suitable for high-throughput screening.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow microbial cultures (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and fungus Candida albicans) in appropriate broth overnight.[12] Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well. Include a negative control (DMSO) and a positive control (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi).[12]

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48 hours (fungi).

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.[13]

Follow-up: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing significant zones of inhibition, the next step is to quantify their potency by determining the MIC—the lowest concentration of the compound that completely inhibits visible microbial growth. This is typically done using a broth microdilution method.

Data Presentation: Illustrative Antimicrobial Activity

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
PYR-001125> 25662.5
PYR-00381632
Chloramphenicol48N/A
ClotrimazoleN/AN/A2

In this example, PYR-003 shows broad-spectrum activity and warrants further investigation.

Part 2: Targeted Screening Based on Known Pyrazole Pharmacophores

With a baseline understanding of cytotoxicity and broad-spectrum activity, the screening process can now focus on specific therapeutic areas where pyrazoles have historically excelled.

Anticancer Activity

Many pyrazole derivatives function as potent anticancer agents by inhibiting various kinases involved in cell cycle progression and signaling.[4][14][15] The initial cytotoxicity data against cancer cell lines provides the first clue. Further investigation involves screening against a broader panel of cancer cell lines and exploring the mechanism of action.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Pyrazole Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Detailed step-by-step workflow of the MTT cytotoxicity assay.

The MTT assay protocol described in Part 1.1 is the primary workhorse for in vitro anticancer screening.[16][17] The key is to expand the panel of cell lines to include those from different cancer types (e.g., prostate DU145, melanoma A2058, colon HCT-116) to assess the spectrum of activity.[10][16][18]

Anti-inflammatory Activity

The discovery of Celecoxib, a selective COX-2 inhibitor, cemented the role of pyrazoles in treating inflammation.[19] The primary mechanism involves inhibiting the cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[20][21]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX Inhibition

Caption: Mechanism of action for anti-inflammatory pyrazole compounds via COX inhibition.

Featured Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies a compound's ability to inhibit the COX enzymes and determines its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform—a key factor for reducing gastrointestinal side effects.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the pyrazole compound or a reference drug (e.g., Celecoxib, Indomethacin) in a suitable buffer for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid, the substrate for COX enzymes, to initiate the enzymatic reaction.

  • Quantify Prostaglandin: The reaction produces Prostaglandin E2 (PGE2). After a set incubation time (e.g., 10 minutes), stop the reaction and measure the amount of PGE2 produced using a commercial EIA (Enzyme Immunoassay) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to a control without any inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2.[21] The Selectivity Index (SI) is then calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation: Illustrative COX Inhibition Data

Compound IDCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI) (COX-1/COX-2)
PYR-0047,80039200
Celecoxib (Ref.)8,70040217.5
Indomethacin (Ref.)15250.6

PYR-004 shows high potency and selectivity for COX-2, comparable to the standard drug Celecoxib, making it an excellent lead for further development.

Part 3: Data Synthesis and The Path Forward

The preliminary screen generates a wealth of data. The final, crucial step is to synthesize this information to make informed decisions. A compound is not just a single data point (e.g., a low anticancer IC₅₀) but a profile.

  • Potency vs. Toxicity: How does the effective concentration (e.g., anticancer IC₅₀) compare to the cytotoxic concentration against non-cancerous cells? A large gap (high selectivity index) is desirable.[7]

  • Spectrum of Activity: Does the compound show broad activity across multiple cancer lines, or is it highly specific to one type? Is its antimicrobial activity focused on a particular class of microbes?

  • From Hit to Lead: A "hit" from a primary screen becomes a "lead" candidate when it demonstrates:

    • Confirmed Activity: The biological effect is reproducible.

    • Dose-Response Relationship: The effect increases with concentration.

    • Structural Confirmation: The activity is linked to the specific chemical structure.

    • Favorable Profile: It shows a promising balance of potency, selectivity, and low general cytotoxicity.

Conclusion

The preliminary biological screening of pyrazole compounds is a multi-step, logical process that moves from broad, foundational assays to more specific, mechanism-based investigations. By systematically evaluating cytotoxicity, antimicrobial effects, and targeted activities like anticancer and anti-inflammatory potential, researchers can efficiently identify compounds with genuine therapeutic promise. This structured approach, grounded in established protocols and a clear understanding of the pyrazole scaffold's pharmacological history, is the critical first step on the long road from chemical synthesis to clinical application.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2020). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG LABTECH. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Longdom Publishing. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025). IntechOpen. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Potential. (2023). Research Square. [Link]

  • In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). Royal Society of Chemistry. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Publications. [Link]

  • Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. (n.d.). PubMed. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Royal Society of Chemistry. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Elsevier. [Link]

Sources

Methodological & Application

high-throughput screening of pyrazole compound libraries

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Pyrazole Compound Libraries Using TR-FRET Kinase Assays

Executive Summary & Rationale

The pyrazole nucleus is a highly versatile, five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in contemporary medicinal chemistry[1]. Due to its metabolic stability, hydrogen-bonding capability, and structural tunability, the pyrazole motif is the cornerstone of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibition (e.g., ruxolitinib, asciminib) and anti-inflammatory agents[1].

However, screening large pyrazole libraries presents a unique analytical challenge. Because pyrazole derivatives often feature extended conjugated aromatic systems, they frequently exhibit intrinsic autofluorescence. In standard fluorescence intensity assays, this compound interference leads to high background noise, resulting in false negatives and false positives.

To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening (HTS) of pyrazole libraries. TR-FRET utilizes lanthanide chelates (such as Europium or Terbium) which possess exceptionally long fluorescence lifetimes. By applying a microsecond time delay before signal acquisition, the short-lived autofluorescence of the pyrazole compounds decays to zero, isolating the specific assay signal and ensuring a robust, self-validating screening system[2].

HTS_Pipeline Lib 1. Library Prep (Pyrazole Array) Rxn 2. Kinase Reaction (Target + ATP) Lib->Rxn Det 3. TR-FRET Detection Rxn->Det QC 4. Z'-Factor Validation Det->QC Hit 5. Hit Triage (IC50) QC->Hit

Figure 1: End-to-end high-throughput screening pipeline for pyrazole libraries.

Assay Architecture & Mechanistic Logic

The TR-FRET kinase assay is a homogeneous, no-wash format that measures the phosphorylation of a biotinylated peptide substrate.

  • The Donor: A Europium (Eu³⁺)-labeled antibody specifically recognizes the phosphorylated form of the substrate.

  • The Acceptor: Streptavidin labeled with an organic fluorophore (e.g., XL665) binds to the biotin tag on the substrate.

When the kinase is active, the substrate is phosphorylated. The Eu-antibody and Streptavidin-XL665 both bind to the substrate, bringing the donor and acceptor into close proximity. Excitation of Europium results in energy transfer to XL665, producing a high TR-FRET signal. If a pyrazole compound successfully inhibits the kinase, phosphorylation is blocked, proximity is lost, and the TR-FRET signal drops[2].

TR_FRET_Logic Mix Kinase + ATP + Biotin-Substrate State1 Phosphorylation Blocked Mix->State1 + Inhibitor State2 Substrate Phosphorylated Mix->State2 + Vehicle Inhib Active Pyrazole Hit Inhib->State1 Veh DMSO Control Veh->State2 Det Add Eu-Antibody & XL665-Streptavidin State1->Det State2->Det Out1 Low TR-FRET Ratio (Hit Identified) Det->Out1 No FRET Out2 High TR-FRET Ratio (Inactive Compound) Det->Out2 FRET Occurs

Figure 2: Mechanistic logic of the TR-FRET kinase assay for hit identification.

Detailed Protocol: 384-Well High-Throughput Screening

This protocol is optimized for a 20 µL final assay volume in 384-well low-volume white microplates.

Step 1: Compound Dispensing (Acoustic Liquid Handling)

  • Action: Transfer 100 nL of pyrazole library compounds (10 mM in 100% DMSO) into the assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows precise nanoliter transfer. This maintains the final DMSO concentration at exactly 1% (v/v), preventing solvent-induced kinase denaturation while keeping the hydrophobic pyrazoles soluble.

Step 2: Kinase & Substrate Addition

  • Action: Add 5 µL of Kinase/Substrate working solution (e.g., 2 nM Kinase, 200 nM biotinylated-peptide substrate in optimized Kinase Buffer). Incubate for 15 minutes at room temperature.

  • Causality: This pre-incubation step allows the pyrazole compounds to equilibrate and bind to the kinase ATP-pocket before the reaction is initiated, ensuring accurate detection of competitive inhibitors and reducing false negatives.

Step 3: Reaction Initiation

  • Action: Add 5 µL of ATP solution to initiate the reaction. The ATP concentration should be set at the predetermined apparent Michaelis constant ( Km​ ). Centrifuge at 1000 x g for 1 minute, then incubate for 60 minutes at room temperature in the dark.

  • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive pyrazole inhibitors, which is the primary mechanism of action for this privileged scaffold.

Step 4: Reaction Termination & Detection

  • Action: Add 10 µL of Detection Buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho antibody, and 20 nM Streptavidin-XL665.

  • Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalysis, instantly and irreversibly terminating the reaction. This creates a self-validating endpoint, ensuring that well A1 and well P24 are directly comparable regardless of the time it takes the plate reader to scan the plate.

Step 5: Time-Resolved Signal Acquisition

  • Action: Read the plate on a multimode microplate reader using TR-FRET settings: Excitation at 337 nm, Emission 1 at 615 nm (Europium), Emission 2 at 665 nm (XL665). Utilize a 50 µs delay and 100 µs integration time.

  • Causality: The 50 µs delay allows the short-lived autofluorescence of the pyrazole compounds to decay completely. Furthermore, calculating the ratio of the two emissions (665 nm / 615 nm) normalizes any well-to-well variations in liquid volume or inner-filter effects, ensuring pristine data integrity[2].

Quantitative Validation & Data Interpretation

To ensure the HTS protocol operates as a self-validating system, statistical quality control must be applied to every single plate. The universal standard for this is the Z'-factor , a dimensionless coefficient that evaluates both the dynamic range of the signal and the data variation (standard deviation)[3].

The Z'-factor is calculated using the positive controls (100% inhibition, e.g., Staurosporine) and negative controls (0% inhibition, DMSO vehicle)[4]:

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

Table 1: HTS Validation Metrics & Target Thresholds

MetricTarget ThresholdMechanistic Causality / Assay Implication
Z'-Factor 0.5Validates the separation band between positive and negative controls. A value >0.5 indicates an excellent assay with a wide dynamic range and low variance[4].
Signal-to-Background (S/B) 3.0Ensures the specific TR-FRET signal generated by the kinase reaction is highly distinguishable from ambient noise and unphosphorylated substrate baseline.
Intra-Plate CV 10%Confirms liquid handling precision (e.g., acoustic dispensing accuracy) and uniform temperature distribution across the 384-well plate.
Hit Cutoff μneg​−3σneg​ Statistically defines a hit. Compounds reducing the TR-FRET ratio below this threshold are flagged as active pyrazole inhibitors for downstream IC50​ profiling.

Table 2: Representative Pyrazole Hit Triage Data (Mock HTS Output)

Compound IDScaffold MotifTR-FRET Ratio (665/615 nm)% Inhibition IC50​ (nM)Status
Vehicle (DMSO) N/A8.45 ± 0.210%N/ANegative Control
Staurosporine Indolocarbazole1.12 ± 0.05100%5.2Positive Control
PYR-001 Aminopyrazole8.30 ± 0.352%>10,000Inactive
PYR-042 Pyrazolopyrimidine4.55 ± 0.1853%450Weak Hit
PYR-118 Fluorophenyl-pyrazole1.35 ± 0.0897%12.4Lead Candidate

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
  • Title: How TR-FRET Empower High-Throughput Screening.
  • Title: Calculating a Z-factor to assess the quality of a screening assay.

Sources

Application Note: Modular Synthesis and Antimicrobial Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

As antimicrobial resistance (AMR) accelerates, the development of novel pharmacophores is critical. Pyrazoles—five-membered, two-adjacent-nitrogen heterocyclic compounds—represent a highly privileged scaffold in drug discovery. This application note provides a comprehensive, self-validating methodology for the modular synthesis of 1,3,5-trisubstituted pyrazole derivatives. By detailing the causality behind synthetic choices and linking structural modifications to biological outcomes, this guide serves as a robust framework for synthesizing and evaluating next-generation antimicrobial agents.

Mechanistic Rationale & Target Biology

The antimicrobial efficacy of pyrazole derivatives stems from their ability to interact with highly conserved bacterial targets. Recent pharmacological studies demonstrate that specific pyrazole derivatives exert their bactericidal effects by competitively inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Furthermore, molecular docking studies reveal that substituted pyrazoles effectively bind within the active pocket of glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme critical for bacterial and fungal cell wall biosynthesis[2].

The lipophilicity and electronic properties of the substituents on the pyrazole ring directly dictate the compound's permeability through bacterial membranes and its target binding affinity. For instance, the introduction of electron-withdrawing groups (e.g., halogens or nitro groups) significantly enhances lipophilicity and binding strength within the hydrophobic pockets of these enzymes[3].

MOA_Pathway Drug Pyrazole Derivative Target1 Bacterial DNA Gyrase Drug->Target1 binds ATP pocket Target2 GlcN-6-P Synthase Drug->Target2 docks active site Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Disruption of Cell Wall Synthesis Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Fig 1. Dual-target antimicrobial signaling and inhibition pathway of pyrazole derivatives.

Synthetic Strategy

The most robust, scalable, and highly modular approach to synthesizing 1,3,5-trisubstituted pyrazoles is a two-step sequence[4]:

  • Claisen-Schmidt Condensation: A base-catalyzed aldol condensation between an aromatic aldehyde and a substituted acetophenone yields an α,β-unsaturated ketone (chalcone)[5]. The strong base (NaOH) deprotonates the ketone to form a nucleophilic enolate, which attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclocondensation: The chalcone undergoes bidentate nucleophilic attack by a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). Performing this reaction in glacial acetic acid is a deliberate choice: the acid acts as both a solvent and a catalyst, driving the formation of the hydrazone intermediate and facilitating the subsequent intramolecular Michael addition and cyclization[2][6].

Synthetic_Workflow Step1 Aromatic Aldehyde + Ketone Step2 Claisen-Schmidt Condensation (NaOH, EtOH, 24h RT) Step1->Step2 Step3 Chalcone Intermediate (Validation: TLC & Melting Point) Step2->Step3 Step4 Cyclocondensation (Hydrazine, Glacial AcOH, Reflux) Step3->Step4 Step5 1,3,5-Trisubstituted Pyrazole Step4->Step5 Step6 Characterization (IR, 1H-NMR, LCMS) Step5->Step6

Fig 2. Two-step modular synthesis of pyrazole derivatives via chalcone intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation checkpoints. Proceeding to subsequent steps without satisfying these criteria will result in compromised yields and impure biological data.

Protocol A: Synthesis of Chalcone Intermediates

Objective: Generate the α,β-unsaturated ketone precursor.

  • Preparation: Dissolve equimolar amounts (10 mmol) of the substituted acetophenone and aromatic aldehyde in 25 mL of absolute ethanol.

  • Catalysis: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of an aqueous 40% NaOH solution dropwise over 30 minutes. Causality: Slow addition prevents the highly exothermic Cannizzaro side-reaction and minimizes self-condensation of the ketone[5].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Isolation: Pour the mixture over crushed ice and neutralize with dilute HCl (10%) until pH 7 is reached. Filter the resulting precipitate under a vacuum.

  • Validation Checkpoint 1 (Purity): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). A single, distinct fluorescent spot under UV (254 nm) indicates complete conversion.

  • Purification: Recrystallize the crude solid from hot ethanol.

Protocol B: Cyclization to Pyrazole Derivatives

Objective: Form the nitrogen heterocycle via hydrazine condensation.

  • Preparation: Dissolve 5 mmol of the purified chalcone in 20 mL of glacial acetic acid.

  • Reagent Addition: Add an equimolar amount (5 mmol) of phenylhydrazine (or hydrazine hydrate). Causality: Glacial acetic acid provides the necessary protons to activate the carbonyl carbon of the chalcone for nucleophilic attack[2].

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 8–10 hours.

  • Validation Checkpoint 2 (Reaction Completion): Monitor via TLC (Hexane:Ethyl Acetate 5:5). The disappearance of the chalcone spot confirms cyclization[2].

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Stir vigorously until a solid precipitate forms. Filter and wash thoroughly with cold water to remove residual acetic acid.

  • Validation Checkpoint 3 (Structural Confirmation): Analyze the recrystallized product via FT-IR. The shift of the C=O stretching frequency (~1650 cm⁻¹ in chalcone) to the appearance of a sharp C=N stretching band at 1566–1595 cm⁻¹ and a C-N band at 1093–1107 cm⁻¹ confirms the pyrazole ring formation[3].

Protocol C: In Vitro Antimicrobial Screening (MIC Determination)

Objective: Evaluate the biological efficacy of the synthesized compounds.

  • Inoculum Preparation: Standardize bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[3].

  • Assay Setup: Utilize the broth microdilution method in 96-well plates. Dissolve pyrazole derivatives in DMSO (ensure final DMSO concentration in wells is <1% to prevent solvent-induced toxicity).

  • Serial Dilution: Prepare two-fold serial dilutions of the compounds ranging from 128 µg/mL down to 0.5 µg/mL in Mueller-Hinton broth.

  • Incubation & Readout: Inoculate wells, incubate at 37 °C for 24 hours, and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration with no visible microbial growth.

Quantitative Structure-Activity Relationship (QSAR) Data

The antimicrobial activity of pyrazole derivatives is highly dependent on their substitution patterns. The table below summarizes representative MIC data, highlighting how electron-withdrawing groups systematically improve biological activity compared to unsubstituted or electron-donating variants.

Compound IDPhenyl Ring Substituent (R)Target ClassMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)MIC against C. albicans (µg/mL)
Pyr-01 -H (Unsubstituted)Baseline64128128
Pyr-02 -OCH₃ (Electron Donating)Gram-positive focus326432
Pyr-03 -Cl (Electron Withdrawing)Broad Spectrum81616
Pyr-04 -NO₂ (Strong Withdrawing)Broad Spectrum4 8 8

Data Interpretation: The presence of electron-withdrawing groups (such as -Cl and -NO₂) on the phenyl ring significantly increases the lipophilicity of the molecule. This facilitates superior penetration through the lipid bilayer of bacterial cell walls and enhances the binding affinity within the hydrophobic active site of DNA gyrase, resulting in lower MIC values[1][3].

References

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study TSI Journals URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives PMC - NIH URL:[Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives Der Pharma Chemica URL: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC - NIH URL:[Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives ACS Publications - Journal of Medicinal Chemistry URL: [Link]

Sources

Application Note: Preclinical Assessment of Pyrazole Derivatives as Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as a highly versatile scaffold in oncology drug discovery. Their structural geometry allows them to act as potent ATP-competitive kinase inhibitors (targeting EGFR, VEGFR-2, Aurora-A, and PI3K) and tubulin polymerization disruptors[1],[2],[3].

Evaluating the anticancer efficacy of novel pyrazoles requires a multi-tiered, self-validating analytical pipeline. This guide outlines a comprehensive workflow transitioning from phenotypic cytotoxicity screening to target-specific enzymatic validation, and finally, mechanistic elucidation of cell death pathways. Every protocol detailed herein is designed with internal causality checks to ensure data integrity, reproducibility, and translational relevance.

Phase I: Phenotypic Cytotoxicity Screening

Before isolating specific molecular targets, it is critical to establish the baseline antiproliferative activity of pyrazole compounds across diverse human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)[1],[4]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this phase.

Protocol 1: High-Throughput MTT Cell Viability Assay

Rationale & Causality: The MTT assay relies on the reduction of the tetrazolium salt to an insoluble purple formazan by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are rapidly degraded upon cell death, formazan production is strictly proportional to the number of viable, metabolically active cells.

Self-Validating System Controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and normalizes for any solvent-induced toxicity.

  • Positive Control (e.g., Doxorubicin or Cisplatin): Confirms the inherent sensitivity of the specific cell line passage to cytotoxic stress[5].

  • Blank Control (Media + MTT, no cells): Subtracts background absorbance caused by media components.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells in the exponential growth phase. Seed at a density of 5×103 to 1×104 cells/well in a 96-well microplate (100 µL/well). Causality Note: Seeding density must be optimized so vehicle-treated cells do not exceed 85% confluence by the assay's end, preventing contact inhibition from skewing metabolic rates.

  • Incubation: Incubate plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., 0.01, 0.1, 1.0, 10, and 100 µM) in culture media[1]. Treat cells for 48 to 72 hours. Ensure the final DMSO concentration never exceeds 0.1% v/v[6].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 540–570 nm using a microplate reader[1].

  • Data Analysis: Calculate percent viability: %Viability=[(ODtreated​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Determine the IC₅₀ using non-linear regression analysis.

Phase II: Target-Specific Enzymatic Validation

Phenotypic cytotoxicity must be correlated with a defined molecular mechanism. Pyrazoles frequently exert their effects by competitively binding to the ATP-binding pocket of oncogenic kinases[2]. Cell-free kinase assays are utilized to isolate the direct compound-target interaction, eliminating variables like cell membrane permeability or efflux pump activity.

Protocol 2: Cell-Free Luminescent Kinase Inhibition Assay

Rationale & Causality: Luminescence-based assays (e.g., ADP-Glo) measure the generation of ADP during the kinase reaction. By quantifying ADP, the assay is universally applicable to any kinase-substrate pair.

Self-Validating System Controls:

  • Reference Standard: A known clinical kinase inhibitor (e.g., Erlotinib for EGFR, VX-680 for Aurora-A) must be run in parallel to validate the assay's dynamic range and sensitivity[1],[2].

  • ATP Optimization: The assay must be conducted at an ATP concentration equal to the Km​ of the specific kinase. Causality Note: Using saturating ATP levels will artificially outcompete the pyrazole inhibitor, leading to false-negative IC₅₀ shifts.

KinaseWorkflow Start 1. Prepare Kinase & Substrate (Recombinant Enzymes) AddCmpd 2. Add Pyrazole Inhibitor (Serial Dilutions, 0.01 - 100 μM) Start->AddCmpd AddATP 3. Initiate Reaction with ATP (Incubate 30-60 min at 30°C) AddCmpd->AddATP Stop 4. Terminate Reaction (Add Kinase-Glo / ADP-Glo) AddATP->Stop Read 5. Measure Luminescence (Calculate IC50) Stop->Read

Fig 1. Step-by-step workflow for in vitro kinase inhibition assays using luminescence detection.

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant kinase (e.g., EGFR, Aurora-A, or CDK-2) and its specific peptide substrate in the manufacturer's optimized kinase buffer[1],[5].

  • Compound Incubation: Add 1 µL of pyrazole serial dilutions to a 384-well plate. Add 4 µL of the kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 10 µL of the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Calculate the IC₅₀ by plotting luminescence intensity against the log concentration of the pyrazole derivative.

Phase III: Mechanistic Elucidation of Cell Death

Once a pyrazole is confirmed to inhibit a specific kinase and induce cytotoxicity, the final phase is determining how the cell dies. Pyrazoles typically trigger apoptosis and cell cycle arrest (e.g., G2/M arrest via Aurora-A or tubulin inhibition) rather than necrotic lysis[2],[6].

Protocol 3: Annexin V-FITC/PI Flow Cytometry Assay

Rationale & Causality: During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to flip from the inner to the outer plasma membrane leaflet. Annexin V binds to externalized PS with high affinity. Propidium Iodide (PI) is a DNA intercalator that cannot permeate intact membranes; it only stains cells in late apoptosis or necrosis.

Self-Validating System Controls:

  • Single-Stained Controls: Crucial for flow cytometer compensation. Causality Note: FITC and PI emission spectra overlap. Without single-stained controls to electronically subtract spillover, early apoptotic cells may be falsely identified as late apoptotic.

  • Positive Apoptosis Control: Cells treated with 1.6 mM H₂O₂ to ensure the staining reagents are functioning[6].

ApoptosisPathway Pyrazole Pyrazole Derivative Target Kinase Target (e.g., Aurora-A, CDK-2) Pyrazole->Target ATP Competition Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Target->Bax Upregulates Mito Mitochondrial Cytochrome c Bcl2->Mito Inhibits Bax->Mito Promotes Release Caspase Caspase-3/7 Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Execution

Fig 2. Pyrazole-induced apoptotic signaling pathway via kinase inhibition and mitochondrial stress.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at and its calculated IC₅₀ for 24 hours[5].

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using enzyme-free dissociation buffer to prevent cleavage of surface PS). Centrifuge at 1200 rpm for 5 minutes[6].

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Causality Note: The binding of Annexin V to PS is strictly calcium-dependent; standard PBS cannot be used here. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Quantitative Data Summaries

The following tables summarize benchmark data from recent literature, demonstrating the efficacy of various pyrazole modifications against specific cancer cell lines and kinase targets.

Table 1: Comparative In Vitro Cytotoxicity of Novel Pyrazole Derivatives

Compound ClassSpecific DerivativeTarget Cell LinePyrazole IC₅₀ (µM)Reference Standard IC₅₀ (µM)Source
Dihydropyrano-pyrazoleCompound 1HepG2 (Liver)0.42 ± 0.05Erlotinib: 0.35 ± 0.02[1]
Thiazolidin-4-one pyrazoleCompound P-6HCT-116 (Colon)0.37 ± 0.15VX-680: 0.32 ± 0.05[2]
Pyrazole-indole hybridCompound 7aHepG2 (Liver)6.1 ± 1.9Doxorubicin: 24.7 ± 3.2[5]
Aryldiazo pyrazoleCompound 1MCF-7 (Breast)17.8 ± 0.5Allopurinol: N/A[4]

Table 2: Target-Specific Kinase Inhibitory Profiling

Compound ClassPrimary Kinase TargetPyrazole IC₅₀ (µM)Reference Standard IC₅₀ (µM)Source
Dihydropyrano-pyrazoleEGFR0.08 ± 0.01Erlotinib: 0.06 ± 0.01[1]
Dihydropyrano-pyrazoleVEGFR-20.12 ± 0.02Sorafenib: 0.09 ± 0.01[1]
Thiazolidin-4-one pyrazoleAurora-A Kinase0.11 ± 0.03VX-680: 0.11 ± 0.03[2]
Pyrazole carbaldehydePI3K0.25 ± 0.04Doxorubicin: 0.95 ± 0.08[3]

Sources

Application Note: Design, Synthesis, and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a foundational class of therapeutics for managing pain, fever, and inflammation. However, traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) non-selectively, frequently resulting in severe gastrointestinal and renal toxicities[1].

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged pharmacophore in rational drug design for selective COX-2 inhibition[2]. The clinical and commercial success of pyrazole-based drugs, most notably Celecoxib, validates this approach[1]. The mechanistic causality behind this selectivity lies in the structural topography of the COX-2 enzyme: COX-2 possesses a secondary hydrophilic side pocket that is absent in the constitutively expressed COX-1[3]. By strategically functionalizing the pyrazole core with specific diaryl substituents (such as a benzenesulfonamide or methylsulfonyl group), researchers can design molecules that selectively anchor into this COX-2 specific pocket, neutralizing inflammation while sparing the cytoprotective prostaglandins generated by COX-1[1][3].

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) GI Protection & Platelet Function AA->COX1 Homeostasis COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammation Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Arachidonic acid pathway demonstrating the selective inhibition of COX-2 by pyrazole derivatives.

Experimental Workflow Overview

Developing a novel pyrazole derivative requires a self-validating pipeline. In vitro enzymatic assays confirm target engagement and selectivity, but they cannot account for pharmacokinetics or tissue penetration. Therefore, promising candidates must be advanced to in vivo physiological models to confirm that molecular binding translates to actual anti-inflammatory efficacy[4].

DrugDevWorkflow Design 1. Rational Design (Pharmacophore Modeling) Synthesis 2. Chemical Synthesis (Chalcone Cyclization) Design->Synthesis InVitro 3. In Vitro Screening (COX-1/2 Assays) Synthesis->InVitro InVivo 4. In Vivo Validation (Carrageenan Model) InVitro->InVivo

Caption: Sequential workflow for the development and validation of pyrazole-based anti-inflammatory agents.

Methodologies and Protocols

Protocol 1: Modular Synthesis of 1,3,5-Triarylpyrazole Derivatives

Causality & Principle: The most efficient method for generating a library of pyrazole derivatives for Structure-Activity Relationship (SAR) studies is the condensation of a chalcone intermediate with a substituted hydrazine[1][5]. This two-step route is highly modular, allowing medicinal chemists to independently vary the functional groups on the aryl rings to optimize COX-2 pocket binding. Glacial acetic acid is used in the second step because it acts as both a solvent and an acid catalyst, facilitating the cyclization and subsequent dehydration to form the stable aromatic pyrazole ring[5].

Step-by-Step Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 10 mmol of a substituted acetophenone and 10 mmol of a substituted aromatic aldehyde in 20 mL of ethanol[5].

    • Place the reaction flask in an ice bath and slowly add 10 mL of a 15% aqueous potassium hydroxide (KOH) solution dropwise while stirring continuously[5].

    • Stir the mixture at room temperature for 12–24 hours until precipitation is complete.

    • Filter the precipitate, wash with ice-cold distilled water, and recrystallize from ethanol to yield the pure chalcone.

  • Pyrazole Cyclization:

    • Suspend 5 mmol of the synthesized chalcone in 15 mL of glacial acetic acid[5].

    • Add 10 mmol of hydrazine hydrate (or a substituted phenylhydrazine hydrochloride) to the suspension[5].

    • Reflux the mixture at 120°C for 6–8 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC).

    • Pour the cooled reaction mixture into crushed ice. Filter the resulting solid, wash thoroughly with water to remove residual acid, and recrystallize from ethanol to obtain the purified pyrazole derivative[5].

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Causality & Principle: To classify a compound as a "selective" inhibitor, its half-maximal inhibitory concentration (IC50) must be determined for both COX-1 and COX-2[1]. The Selectivity Index (SI) is calculated as SI=IC50​(COX−1)/IC50​(COX−2) . A high SI ensures that the compound effectively stops prostaglandin E2 (PGE2) production at the site of inflammation without disrupting the gastric mucosa[1][3].

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the test pyrazole compounds and the reference standard (Celecoxib) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation[5].

  • Assay Setup: In a 96-well plate, combine the assay buffer (100 mM Tris-HCl, pH 8.0), the test compound (at varying serial dilutions), and the human recombinant COX-1 or COX-2 enzyme[5].

  • Incubation: Incubate the plate for 10–15 minutes at room temperature. Note: This pre-incubation step is critical as it allows the inhibitor to anchor into the enzyme's active site before the substrate is introduced[4].

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction[4].

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using a commercially available Enzyme Immunoassay (EIA) kit or a fluorometric probe[5][6].

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values using non-linear regression analysis[4].

Table 1: Comparative In Vitro COX Inhibition Profiles The following data summarizes the in vitro screening of novel hybrid pyrazole analogues compared to Celecoxib, demonstrating successful selective COX-2 inhibition[3].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Standard) > 50.000.04> 1250.0
Pyrazole Analog 5u > 100.001.7972.73
Pyrazole Analog 5s > 100.002.5165.75
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Principle: The carrageenan-induced paw edema model in rats is the most widely validated in vivo assay for acute inflammation[4]. The physiological response to carrageenan is biphasic. The initial phase (0–1 hour) is driven by the release of histamine and serotonin. The delayed phase (1–4 hours) is heavily dependent on the induction of COX-2 and the subsequent massive production of prostaglandins[7][8]. Therefore, measuring paw volume at the 3-hour mark provides a highly accurate, self-validating physiological readout of the test compound's systemic COX-2 inhibitory efficacy[4][8].

Step-by-Step Procedure:

  • Animal Preparation: Fast male albino rats (150–200 g) for 12 hours prior to the experiment, allowing free access to water[8]. Divide the animals randomly into groups of six.

  • Dosing: Administer the test pyrazole derivatives, the reference drug (e.g., Ibuprofen or Indomethacin), or the vehicle control (0.5% sodium carboxymethyl cellulose) orally or subcutaneously[8][9].

  • Induction of Inflammation: One hour post-treatment, inject 50 µL of a 1% or 2% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat[5][9].

  • Measurement: Immediately measure the baseline paw volume ( V0​ ) using a water plethysmometer. Note: A plethysmometer utilizes water displacement to provide an objective, highly sensitive volumetric quantification of edema. Measure the paw volume again at regular intervals (1, 2, 3, and 4 hours) ( Vt​ )[5][9].

  • Calculation: Calculate the percentage inhibition of edema using the formula:

    %Inhibition=[1−(Vt​−V0​)treated​/(Vt​−V0​)control​]×100 [9].

Table 2: In Vivo Anti-Inflammatory Efficacy at 3 Hours The following data illustrates the physiological translation of in vitro COX-2 inhibition into in vivo anti-inflammatory efficacy during the prostaglandin-driven phase of the carrageenan assay[3].

Treatment GroupDose (mg/kg)% Inhibition of Edema (3 hr)
Vehicle Control -0.00%
Ibuprofen (Standard) 1081.32%
Pyrazole Analog 5u 1080.63%
Pyrazole Analog 5s 1078.09%

References

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available at:[Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at:[Link]

  • Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound. Canadian Science Publishing. Available at:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available at: [Link]

  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Taylor & Francis. Available at: [Link]

  • A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones. SciSpace. Available at: [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. PMC. Available at:[Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives. MDPI. Available at:[Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this molecule. As a privileged scaffold in medicinal chemistry, pyrazole derivatives are of significant interest for their diverse biological activities.[1][2] This guide provides in-depth, field-proven insights into the synthetic pathway, focusing on troubleshooting common issues to ensure a successful and reproducible outcome.

I. Overview of the Synthetic Strategy

The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is most effectively approached as a two-stage process starting from the corresponding N-isobutyl pyrazole precursor. The core logic is to first install a carbonyl group at the C5 position, which can then be selectively reduced to the desired primary alcohol.

  • Stage 1: Formylation via Vilsmeier-Haack Reaction. This classic reaction introduces an aldehyde group (-CHO) onto the electron-rich pyrazole ring, typically at the C4 or C5 position. For many N-substituted pyrazoles, formylation occurs regioselectively at the C4 position.[3][4] However, the substitution pattern of the precursor dictates the outcome. We will proceed assuming the synthesis of the C5-aldehyde precursor, 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

  • Stage 2: Selective Reduction. The aldehyde is then reduced to a primary alcohol using a mild hydride-donating reagent. The choice of reagent is critical to avoid unwanted side reactions on the heterocyclic rings.

Below is a visualization of the proposed synthetic workflow.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Reduction cluster_2 Purification & Analysis A 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole C 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl₃/DMF) E (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol C->E Selective Reduction D {Sodium Borohydride (NaBH₄) | Methanol (Solvent)} F Crude Product E->F G Column Chromatography F->G H Pure Product G->H I Characterization (NMR, MS) H->I

Caption: High-level workflow for the synthesis of the target alcohol.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[5]

Materials:

  • 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reagent Preparation (Under Inert Atmosphere): In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5-10 volumes relative to the pyrazole). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (2.0 eq) dropwise to the cold, stirring DMF. A viscous, often yellowish complex (the Vilsmeier reagent) will form. Maintain the temperature at 0°C and stir for 30-60 minutes after addition is complete. The reagent is highly moisture-sensitive; rigorous anhydrous conditions are paramount for success.[6]

  • Formylation: Dissolve the starting pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-80°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Once the ice has melted, basify the aqueous solution to a pH of ~8-9 using a saturated Na₂CO₃ solution. This neutralizes the acid and precipitates the product.

  • Extraction: Extract the product from the aqueous layer with DCM or EtOAc (3x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be purified by column chromatography if necessary.

Protocol 2: Reduction to (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting the aromatic rings.[7][8]

Materials:

  • 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Deionized water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve the crude or purified aldehyde (1.0 eq) in methanol (10-20 volumes) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (1.5 - 2.0 eq) portion-wise to the stirring solution. Be cautious, as hydrogen gas evolution will occur.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde spot and the appearance of a more polar product spot (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0°C.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add more water to the residue and extract the product with EtOAc (3x volumes).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Frequently Asked Questions: Synthesis Issues

Question: My Vilsmeier-Haack reaction yield is very low or has failed completely. What went wrong?

Answer: This is a common issue and almost always points to one of three culprits:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents. Even trace amounts of water will hydrolyze the POCl₃ and deactivate the reagent.[6]

  • Incorrect Stoichiometry: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. We recommend starting with at least 2.0 equivalents of POCl₃ relative to your pyrazole substrate.

  • Suboptimal Temperature: If the reaction temperature is too low, the formylation may be sluggish or stall. Conversely, excessively high temperatures can lead to decomposition and the formation of chlorinated byproducts.[6] A temperature range of 60-80°C is a good starting point for optimization.

Question: The reduction of my aldehyde is incomplete, and I still see starting material on my TLC plate. How can I fix this?

Answer: Incomplete reduction is usually due to the quality or quantity of the reducing agent.

  • Insufficient Reagent: While NaBH₄ is used in excess, older reagents can lose activity. Ensure you are using a fresh or properly stored bottle of NaBH₄. You can try increasing the equivalents to 3.0 or 4.0.

  • Reagent Decomposition: NaBH₄ reacts with the methanol solvent, albeit slowly. If the reaction is run for an excessively long time or at elevated temperatures, significant reagent decomposition can occur before the aldehyde is fully reduced. Add the NaBH₄ at 0°C and allow the reaction to proceed to completion at room temperature.

  • Low Temperature: While the initial addition is done at 0°C to control the exothermic reaction, allowing the mixture to warm to room temperature is necessary for the reaction to go to completion in a reasonable timeframe.

Question: After the reduction work-up, my final alcohol product seems to be decomposing. What is happening?

Answer: The product contains a primary alcohol and basic nitrogen heterocycles, which can be sensitive to certain conditions.

  • Acidic Contamination: Any residual acid from the Vilsmeier step or an improper work-up can be problematic. Ensure the neutralization step is complete. Acidic conditions could potentially catalyze dehydration or other side reactions.

  • Oxidation: While less common on the benchtop, primary alcohols can be oxidized back to the aldehyde, especially if exposed to certain contaminants or oxidants. Ensure clean glassware and proper storage.

  • Over-purification: Extended time on silica gel, especially if it's acidic, can sometimes lead to product degradation. Do not let the product sit on a column for an unnecessarily long time.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Solution Reference
Low/No Aldehyde Formation Moisture in reaction; Inactive Vilsmeier reagent.Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[6]
Incomplete Aldehyde Reduction Old or insufficient NaBH₄; Low reaction temperature.Use fresh NaBH₄ (increase to 3-4 eq). Allow reaction to warm to room temperature.
"Oiling Out" During Purification Compound melting point is lower than the solution temperature.Use a larger solvent volume; ensure slow cooling; try a different solvent system.[9]
Product Streaking on TLC/Column Basic nitrogen atoms interacting with acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the eluent system.[10]
Low Crystal Recovery Too much solvent used; incomplete cooling.Use the minimum amount of hot solvent for dissolution; cool thoroughly in an ice bath.[9][11]

IV. Purification and Characterization

Question: What is the best way to purify the final alcohol product?

Answer: The most robust method for purifying (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is column chromatography on silica gel.[12]

  • Solvent System (Eluent): A gradient system of ethyl acetate in hexanes is an excellent starting point. Begin with a low polarity eluent (e.g., 10-20% EtOAc in hexanes) and gradually increase the polarity to elute your product.

  • Addressing Tailing: Pyrazole and pyridine moieties are basic and can interact with the acidic surface of silica gel, causing significant tailing and poor separation. To mitigate this, pre-treat your silica slurry and your eluent with a small amount of a base, such as 0.5-1% triethylamine (Et₃N).[10] This will neutralize the acidic sites and dramatically improve the chromatography.

Question: Can I use recrystallization to purify my product?

Answer: Yes, recrystallization is a powerful technique if a suitable solvent system can be found.

  • Solvent Selection: A good solvent will dissolve your compound when hot but not when cold.[11] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[9]

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a mixed system, dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until the solution becomes turbid. Add a few more drops of the good solvent to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]

G Start Is the reduction complete? (Check TLC) Incomplete Incomplete Start->Incomplete No Complete Complete Start->Complete Yes Action1 Add more NaBH₄ (1-2 eq) Incomplete->Action1 Action2 Check freshness of NaBH₄ Incomplete->Action2 Action3 Proceed to aqueous work-up Complete->Action3 Action1->Start Re-check after 1 hr Action4 Purify via Chromatography or Recrystallization Action3->Action4 Final Characterize Pure Product (NMR, MS) Action4->Final

Caption: Decision tree for troubleshooting the reduction step.

V. References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.

  • ResearchGate. (n.d.). A green and selective reduction of aldehydes. ResearchGate.

  • Prajuli, R. (n.d.). Synthesis of Pyrazolone Derivatives. Semantic Scholar.

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).

  • BenchChem. (2025). Synthesis of novel pyrazole derivatives for drug discovery. BenchChem.

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • ResearchGate. (2025). A one-step synthesis of pyrazolone. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

  • Fancher, A. E., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

  • Career Endeavour. (n.d.). Reducing Agents.

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

  • Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University.

  • de Oliveira, C. S. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark.

  • Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • Curran, D. P., et al. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC.

  • Chad's Prep. (2021, April 3). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | 19.6 Organic Chemistry [Video]. YouTube.

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. (2013). Indian Journal of Heterocyclic Chemistry.

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

  • ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate.

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. (n.d.). KTU ePubl.

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis of pyrazole derivatives and their pharmacological activities. Journal of Advanced Scientific Research.

  • D'Errico, S. (2020). Molecules from Side Reactions. MDPI.

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

  • Royal Society of Chemistry. (n.d.). Light-driven MPV-type reduction of aryl ketones/aldehydes to alcohols with isopropanol under mild conditions.

  • Arshad, M., et al. (2013). 1-Phenyl-1H-pyrazole-4-carbaldehyde. PMC.

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (n.d.).

  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-5-carbaldehyde.

Sources

Technical Support Center: Overcoming Low Yield in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield, purity, and regioselectivity bottlenecks during the Knorr pyrazole synthesis.

While the classical condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a foundational reaction, it is not a simple, single-step process. It involves complex, sometimes autocatalytic pathways that are highly sensitive to pH, sterics, and reactant stoichiometry[1]. This center provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure robust, high-yield pyrazole generation.

Mechanistic Overview

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The synthesis proceeds via an initial fast condensation to form a hydrazone, followed by a slower, acid-dependent intramolecular cyclization and subsequent aromatization.

Mechanism A 1,3-Dicarbonyl + Hydrazine B Acid-Catalyzed Imine Formation A->B H+ C Hydrazone Intermediate B->C -H2O D Intramolecular Cyclization C->D H+ Activation E Dehydration & Aromatization D->E -H2O F Pyrazole Product E->F

Mechanistic pathway of the Knorr pyrazole synthesis highlighting the acid-catalyzed cyclization.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling. LC-MS shows a mass corresponding to the hydrazone intermediate, but no pyrazole is forming. Why? Root Cause & Causality: The initial nucleophilic attack of the hydrazine onto the most electrophilic carbonyl to form a hydrazone is highly favored. However, the subsequent intramolecular cyclization requires the activation of the second carbonyl group. At neutral (pH ~7) or slightly basic pH, the reaction stalls because the remaining carbonyl oxygen is not sufficiently protonated to undergo nucleophilic attack by the weakly nucleophilic secondary nitrogen of the hydrazone[2]. Furthermore, N-protonation of the N-acylpyrazole intermediate lowers the resonance energy of the amide bond, which is critical for driving the reaction forward[2]. Solution: Introduce a catalytic amount of a Brønsted acid (e.g., glacial acetic acid or concentrated HCl). If the reaction is still stalled, ensure you are using a polar, protic solvent (like ethanol) and elevate the temperature to reflux.

Q2: I am using an unsymmetrical 1,3-diketone and getting a 1:1 mixture of regioisomers. How can I improve regioselectivity? Root Cause & Causality: Regioselectivity is dictated by the differential electrophilicity and steric hindrance of the two carbonyl carbons. If these differences are marginal, the primary amine of the hydrazine will attack both sites indiscriminately. Solution:

  • Adjust Reactant Stoichiometry: Recent transient flow studies have demonstrated that the initial reactant stoichiometry can significantly influence the regioisomeric ratio due to the involvement of previously unreported di-addition intermediates and autocatalytic pathways[1]. Try running the reaction with a slight excess of the diketone.

  • Alternative Pathways: If the Knorr synthesis fails to provide adequate regiocontrol, consider alternative two-component syntheses. For example, the acid-catalyzed 1,3-dipolar cycloaddition of N-arylhydrazones with nitroolefins offers superior regiocontrol for polysubstituted pyrazoles[3].

Q3: The reaction goes to completion, but my product "oils out" during isolation, leading to massive yield losses. How can I fix this? Root Cause & Causality: Pyrazoles are highly polar and often exhibit high solubility in both aqueous and organic phases. Rapid cooling or aggressive quenching in the presence of water byproducts and residual acid often causes the product to form a supercooled liquid (oil) rather than a crystalline solid. Solution: Do not quench the reaction by pouring it directly into a large volume of ice water. Instead, cool the reaction mixture slowly to room temperature. Add your anti-solvent (water) dropwise while vigorously stirring to induce controlled nucleation.

Quantitative Data on Yield Optimization

The table below summarizes the critical impact of pH and reaction conditions on hydrazone conversion and final pyrazole yield, demonstrating why acid catalysis is non-negotiable for this workflow.

Reaction ConditionpH LevelHydrazone ConversionPyrazole YieldPrimary Issue Encountered
Neutral (No Catalyst) ~7.0>95%<15%Reaction stalls at the hydrazone intermediate[2].
Basic (Aniline Cat.) ~8.5<10%0%Initial imine formation is inhibited; starting materials remain[2].
Acidic (AcOH Cat.) ~4.0100%>85%Optimal cyclization and aromatization achieved[2].
Acidic + Excess Diketone ~4.0100%>90%Improved regioselectivity via transient di-addition pathways[1].

Self-Validating Experimental Protocol

To ensure high yields, the following protocol for the synthesis of a model pyrazole (1-phenyl-3-methyl-5-pyrazolone) incorporates a self-validating feedback loop. The protocol relies on real-time TLC monitoring to dictate the chemical intervention, ensuring the reaction does not stall at the intermediate phase.

Materials Required
  • Ethyl acetoacetate (1.0 eq, 10 mmol)

  • Phenylhydrazine (1.05 eq, 10.5 mmol)

  • Glacial acetic acid (0.1 eq, 1.0 mmol)

  • Absolute ethanol (20 mL)

Step-by-Step Methodology
  • Condensation (Imine Formation): In a 50 mL round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol. Add phenylhydrazine dropwise at room temperature. Causality: The slight excess of hydrazine ensures complete consumption of the diketone, while dropwise addition prevents uncontrolled exothermic polymerization.

  • Acidification: Add glacial acetic acid to the stirring mixture. Causality: This lowers the pH to ~4.0, protonating the ester carbonyl to activate it for the subsequent intramolecular attack[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 1.5 hours.

  • Self-Validation (TLC Monitoring):

    • Spot the reaction mixture on a silica TLC plate alongside pure phenylhydrazine and ethyl acetoacetate (Eluent: 30% Ethyl Acetate / 70% Hexanes).

    • Validation Check: The hydrazone intermediate will appear rapidly as a highly UV-active spot. Cyclization is confirmed only when this intermediate spot disappears entirely and is replaced by a lower-Rf spot (the highly polar pyrazole).

    • Feedback Loop: If the intermediate spot persists after 1.5 hours, the system validates that cyclization has stalled. Correct this by adding an additional 0.05 eq of acetic acid and refluxing for another 45 minutes.

  • Controlled Precipitation: Once TLC confirms the complete disappearance of the hydrazone, remove the flask from heat and allow it to cool slowly to room temperature. Place the flask in an ice bath and add 10 mL of ice-cold distilled water dropwise with vigorous stirring to induce crystallization and prevent oiling out.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove residual acid and unreacted hydrazine. Dry under a vacuum to yield the pure pyrazole derivative.

Workflow Step1 1. Condensation Mix reagents + Acid Cat. Step2 2. Reflux 80°C, 1.5 hours Step1->Step2 Step3 3. Reaction Monitoring TLC (Check Hydrazone) Step2->Step3 Step3->Step2 Hydrazone Persists (Add H+) Step4 4. Precipitation Cool & add anti-solvent Step3->Step4 Hydrazone Consumed Step5 5. Isolation Filtration & Recrystallization Step4->Step5 Step6 Pure Pyrazole Derivative Step5->Step6

Self-validating experimental workflow for high-yield pyrazole synthesis and isolation.

References[2] Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation

Source: Angewandte Chemie International Edition (PubMed) URL: [Link][3] Title: Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles Source: The Journal of Organic Chemistry URL: [Link][1] Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

Sources

Pyrazole Synthesis Technical Support Center: Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in drug discovery, agrochemicals, and materials science. While the classic Knorr pyrazole synthesis (the condensation of 1,3-diketones with hydrazines) is widely used, it frequently suffers from poor regioselectivity and incomplete aromatization.

This guide provides mechanistic insights, step-by-step self-validating protocols, and troubleshooting workflows to help you achieve high yields and absolute regiocontrol in your pyrazole syntheses.

Section 1: Frequently Asked Questions (Mechanisms & Regioselectivity)

Q1: Why does the reaction of my unsymmetrical 1,3-diketone with a substituted hydrazine yield a mixture of regioisomers? A1: In the Knorr pyrazole synthesis, regioselectivity is dictated by the competition between the two carbonyl carbons during the initial nucleophilic attack. The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic or less sterically hindered carbonyl. If the steric and electronic differences between the two carbonyls are marginal, a mixture of hydrazone intermediates forms (E/Z isomers). Only the Z-form can proceed to the ring-closed 5-hydroxypyrazoline intermediate, which subsequently dehydrates to form the aromatic pyrazole (1[1], 2[2]).

Q2: How can I manipulate the reaction conditions to favor one specific regioisomer? A2: You can shift the reaction pathway through careful selection of solvent, pH, and temperature:

  • Kinetic Control (Neutral/Basic, Low Temp): Favors nucleophilic attack at the less sterically hindered carbonyl.

  • Thermodynamic Control (Acidic, High Temp): Acid catalysis (e.g., TsOH, acetic acid) increases carbonyl electrophilicity and makes the reaction reversible, driving the equilibrium toward the most thermodynamically stable pyrazole isomer.

  • Solvent Effects: Strongly hydrogen-bonding solvents, such as 2,2,2-trifluoroethanol (TFE) or N,N-dimethylacetamide (DMAc), can selectively activate one carbonyl group or stabilize specific transition states, drastically improving the regiomeric ratio (3[3]).

Q3: Are there alternative methodologies that guarantee complete regioselectivity? A3: Yes. If Knorr optimization fails, consider orthogonal synthetic strategies:

  • 1,3-Dipolar Cycloaddition (13-DCR): Reacting diazo compounds with electron-deficient nitroalkenes proceeds with complete regiospecificity, driven by stabilizing orbital interactions (HOMOD-1 to LUMODph-2 charge transfer) without breaking σ-bonds (4[4]).

  • Tosylhydrazone-Alkyne Coupling: The reaction of N-alkylated tosylhydrazones with terminal alkynes using t -BuOK and 18-crown-6 in pyridine offers complete regioselectivity, bypassing diazo intermediates entirely (5[5]).

Section 2: Troubleshooting Guide

Issue 1: Incomplete Aromatization (Accumulation of Pyrazoline Intermediates)

  • Symptom: LC-MS or NMR analysis of the crude mixture shows a mass/structure corresponding to [M+H]++18 , indicating the presence of the 5-hydroxy-4,5-dihydropyrazole (pyrazoline) intermediate.

  • Root Cause: The final dehydration step is kinetically slow. This is particularly common when strongly electron-withdrawing groups (e.g., −CF3​ ) are present on the 1,3-diketone, as they stabilize the 5-hydroxy intermediate and resist dehydration (6[6]).

  • Solution: Add a catalytic amount of a strong acid (e.g., p -toluenesulfonic acid or TFA) and elevate the reaction temperature to drive the dehydration thermodynamically.

Issue 2: Poor Yield in Base-Mediated [3+2] Cycloadditions

  • Symptom: Low conversion of enaminones and nitrilimines into tetrasubstituted pyrazoles.

  • Root Cause: Incorrect base or solvent pairing leading to poor in situ generation of the nitrilimine dipole.

  • Solution: Switch to an ionic liquid/water mixture (e.g., /H2​O ) with Et3​N as the base. Heating to 50 °C in this eco-compatible solvent system has been shown to optimize the eliminative nitrilimine-alkene cycloaddition (ENAC) (7[7]).

Section 3: Experimental Protocols

Protocol A: Regioselective Knorr Synthesis using Fluorinated Solvents

This protocol leverages 2,2,2-trifluoroethanol (TFE) to induce high regioselectivity via hydrogen-bond activation of the carbonyl species (1[1]).

  • Dissolution: In a flame-dried 25 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of TFE.

  • Addition: Cool the solution to 0 °C. Slowly add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes to control the exothermic initial nucleophilic attack.

  • Cyclocondensation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validation Step: Run an LC-MS aliquot of the crude mixture. If a mass peak at [M+H]++18 is observed (indicating the pyrazoline intermediate), add 0.1 equiv of glacial acetic acid and heat to 60 °C for 1 hour to force dehydration. If only the desired [M+H]+ is present, proceed directly to workup.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Partition between EtOAc (15 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer, dry the combined organics over Na2​SO4​ , and purify via flash column chromatography.

Protocol B: 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones and Terminal Alkynes

A highly regioselective alternative to the Knorr synthesis that avoids diazo intermediates (5[5]).

  • Setup: Under a strict argon atmosphere, charge a Schlenk tube with N-alkylated tosylhydrazone (0.5 mmol), t -BuOK (1.5 mmol, 3.0 equiv), and 18-crown-6 (0.1 mmol, 20 mol%).

  • Reagent Addition: Add anhydrous pyridine (2.0 mL) followed by the terminal alkyne (0.75 mmol, 1.5 equiv).

  • Reaction: Seal the tube and heat the mixture at 110 °C in an oil bath for 12 hours.

  • Self-Validation Step: Monitor the disappearance of the tosylhydrazone starting material via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot is fully consumed.

  • Isolation: Cool to room temperature, quench with saturated aqueous NH4​Cl (5 mL), extract with dichloromethane (3 x 10 mL), dry, and purify by silica gel chromatography.

Section 4: Quantitative Data & Reaction Optimization

The following table summarizes the optimization of reaction conditions across different pyrazole synthesis methodologies, demonstrating the critical impact of solvent and temperature on yield and regioselectivity.

MethodologySolvent SystemAdditive / BaseTempYield (%)Regioisomeric RatioSource
Knorr CyclocondensationEthanolNoneAmbientGood50:503
Knorr CyclocondensationN,N-DimethylacetamideAcidic MediumAmbient74–7798:2[[3]]()
ENAC [3+2] Cycloaddition /H2​O Et3​N Ambient5090:107
ENAC [3+2] Cycloaddition /H2​O Et3​N 50 °C95> 99:17
Tosylhydrazone + AlkynePyridine t -BuOK, 18-crown-6110 °CHigh100:05

Section 5: Mechanistic and Troubleshooting Workflows

KnorrMechanism Start 1,3-Diketone + Substituted Hydrazine NucleophilicAttack Initial Nucleophilic Attack (Steric vs. Electronic Control) Start->NucleophilicAttack Hydrazone Hydrazone Intermediate (E/Z Isomerization) NucleophilicAttack->Hydrazone Cyclization Cyclization (5-Hydroxypyrazoline Formation) Hydrazone->Cyclization Z-isomer only Dehydration Acid-Catalyzed Dehydration (Aromatization) Cyclization->Dehydration RegioA 3-Substituted Pyrazole (Kinetic Product) Dehydration->RegioA Pathway A RegioB 5-Substituted Pyrazole (Thermodynamic Product) Dehydration->RegioB Pathway B

Mechanistic pathway of the Knorr pyrazole synthesis highlighting the divergence of regioisomers.

Troubleshooting Issue Issue: Poor Regioselectivity or Low Yield CheckIntermediates Check LC-MS for [M+H]+ + 18 Issue->CheckIntermediates Pyrazoline Pyrazoline Present (Incomplete Dehydration) CheckIntermediates->Pyrazoline Yes Mixture Regioisomer Mixture Present CheckIntermediates->Mixture No (Mass is correct) AddAcid Add TsOH or TFA & Heat Pyrazoline->AddAcid Pure Pure Pyrazole Isolated AddAcid->Pure ChangeSolvent Switch to TFE or Ionic Liquids Mixture->ChangeSolvent AltMethod Use 1,3-Dipolar Cycloaddition or Tosylhydrazone Method ChangeSolvent->AltMethod Fails ChangeSolvent->Pure Success AltMethod->Pure

Decision tree for troubleshooting poor regioselectivity and incomplete aromatization.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: Benchchem URL:1[1]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism Source: ResearchGate URL:6[6]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:4[4]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:2[2]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (NIH) URL:3[3]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL:5[5]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: PMC (NIH) URL:7[7]

Sources

Pyrazole Synthesis Technical Support Center: Troubleshooting & Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazole cores are ubiquitous in agrochemicals and active pharmaceutical ingredients (APIs). However, constructing these five-membered nitrogen heterocycles—most commonly via the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) or 1,3-dipolar cycloadditions—frequently presents challenges.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to troubleshoot poor regioselectivity, stalled intermediates, and off-target side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of regioisomers (3- vs. 5-substituted) in my Knorr pyrazole synthesis?

Causality: The Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl (or β-ketonitrile) with a substituted hydrazine. The initial nucleophilic attack can occur at either carbonyl carbon, driven by a competition between1[1]. If the electronic and steric differences between the two reactive sites are marginal, a ~1:1 mixture of hydrazone intermediates forms, leading to poor regioselectivity[1]. Furthermore, the kinetics of these reactions are highly complex and can be influenced by autocatalytic pathways[2].

Self-Validating Solution: Shift the kinetic control by modifying the solvent microenvironment or pH.

  • Solvent Modification: 3 stabilize specific transition states via hydrogen bonding, significantly enhancing regioselectivity compared to standard polar protic solvents like ethanol[1][3].

  • pH Control: 4 by selectively protonating the more electron-rich carbonyl, while basic conditions favor the other[4].

Q2: My reaction stalls at the hydrazone intermediate. How do I force cyclization?

Causality: The terminal nitrogen of the hydrazine attacks the carbonyl carbon to form a4[4]. For cyclization to occur, the second nitrogen must attack the remaining electrophilic center. If the electrophilic center is deactivated or sterically shielded, the reaction stalls. Self-Validating Solution:

  • Increase thermal energy (reflux) or change the solvent[4].

  • Introduce a Lewis acid or Brønsted acid catalyst to increase the electrophilicity of the unreacted carbonyl/nitrile[1].

  • Ensure complete removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium toward the dehydrated pyrazole product.

Q3: I am trying to N-alkylate an unsymmetrical pyrazole, but I get a mixture of N1 and N2 alkylated products. How can I control this?

Causality: Pyrazoles undergo rapid annular tautomerism, making both nitrogen atoms nucleophilic. Standard basic conditions (e.g., NaH in DMF) often yield unpredictable mixtures based on the steric and electronic profile of the C3/C5 substituents[5]. Self-Validating Solution: Utilize 5[5]. This system facilitates complete deprotonation of the pyrazole, creating a highly reactive naked nucleophile that allows alkylation to proceed under mild room-temperature conditions. This kinetic control is governed strictly by steric hindrance, thereby favoring the less hindered nitrogen[5].

Q4: Why is my yield exceptionally low when using β-ketonitriles and hydrazine hydrochlorides?

Causality: β-ketonitriles are4 under strongly acidic or basic aqueous conditions, degrading the starting material before hydrazine condensation can occur[4]. Self-Validating Solution: Neutralize the hydrazine hydrochloride salt with a mild base in a non-aqueous solvent prior to addition. Run the reaction under strictly neutral conditions in a non-aqueous solvent to suppress hydrolysis[4].

Quantitative Data: Solvent and Base Effects on Regioselectivity

To predict and control side reactions, researchers must select the appropriate solvent and base. The following table summarizes the impact of reaction conditions on regioselectivity and side product formation.

Solvent / SystemSubstrate TypeMajor Outcome / RegioselectivityCommon Side Reactions
Ethanol (EtOH) 1,3-Dicarbonyl + ArylhydrazinePoor (Mixture of 3- and 5-isomers)Hydrazone stalling, Acetal formation
DMF or NMP 1,3-Dicarbonyl + ArylhydrazineHigh (Favors 5-aryl isomer)Minimal
2,2,2-Trifluoroethanol (TFE) 1,3-Dicarbonyl + AlkylhydrazineExcellent (Kinetic control)None
Toluene (Non-polar) Hydrazone + NitroolefinNo reaction / StalledStarting material recovery
K₂CO₃ / DMSO Pyrazole + Alkyl HalideHigh N1-alkylation (Steric control)Elimination of alkyl halide (minimized at RT)

Experimental Workflows & Methodologies

Protocol A: Regioselective Knorr Pyrazole Synthesis using TFE

Objective: Synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-diketone while suppressing hydrazone accumulation.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of the unsymmetrical 1,3-diketone in 5.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 mmol of the substituted hydrazine (if using a hydrochloride salt, pre-neutralize with 1.05 mmol of sodium acetate).

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the diketone via TLC or LC-MS.

  • Cyclization Enforcement: If TLC indicates a stalled hydrazone intermediate after 4 hours, heat the reaction to 60 °C for an additional 2 hours to force dehydration and cyclization.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous NaHCO₃ (15 mL) and ethyl acetate (15 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure regioisomer.

Protocol B: Regioselective N-Alkylation of Pyrazoles (Superbasic Media)

Objective: Alkylate an unsymmetrical pyrazole exclusively at the less sterically hindered nitrogen (N1) while preventing alkyl halide elimination.

  • Deprotonation: Suspend 1.0 mmol of the unsymmetrical pyrazole and 2.5 mmol of finely powdered, anhydrous K₂CO₃ in 4.0 mL of anhydrous DMSO. Stir vigorously at room temperature for 30 minutes to generate the pyrazolide anion.

  • Alkylation: Dropwise, add 1.2 mmol of the alkyl halide (e.g., bromocyclohexane) to the suspension.

  • Incubation: Stir the reaction mixture at room temperature (20-25 °C) for 12–18 hours. Crucial: Do not heat, as elevated temperatures promote E2 elimination of the alkyl halide.

  • Quenching: Quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to completely remove residual DMSO.

  • Isolation: Dry over MgSO₄, concentrate in vacuo, and verify N1-regioselectivity via 2D NOESY NMR.

Diagnostic Visualizations

RegioselectivityTroubleshooting Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Reaction Standard Condensation (EtOH, Reflux) Start->Reaction Decision Isomer Mixture or Stalled Hydrazone? Reaction->Decision Action1 Change Solvent to TFE or DMF/NMP Decision->Action1 Solvent Effect Action2 Adjust pH (Acid/Base Catalysis) Decision->Action2 Electronic Control Action3 Use Bulky Protecting Groups Decision->Action3 Steric Control Success1 Pure 5-Substituted Pyrazole Action1->Success1 Success2 Pure 3-Substituted Pyrazole Action2->Success2 Action3->Success1

Troubleshooting workflow for managing regioselectivity and side reactions in Knorr pyrazole synthesis.

ReactionPathways Reactants β-Ketonitrile + Hydrazine Hydrolysis Hydrolyzed Starting Material Reactants->Hydrolysis Aqueous Acid/Base (Side Reaction) Hydrazone Stable Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack Pyrazoline Pyrazoline (Incomplete Oxidation) Hydrazone->Pyrazoline Cyclization (Slow) Pyrazole Fully Aromatized Pyrazole Hydrazone->Pyrazole Heat / Acid Catalysis Pyrazoline->Pyrazole Dehydration/ Oxidation

Reaction pathways of pyrazole formation versus common stalling points and side reactions.

References

  • BenchChem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Available at: 4

  • BenchChem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Available at: 1

  • The Journal of Organic Chemistry (ACS Publications). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available at: 5

  • RSC Advances. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: 2

  • MDPI Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: 3

Sources

Technical Support Center: Troubleshooting Stability Issues of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole compound stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges during their experiments. The following question-and-answer format directly addresses common issues, providing in-depth explanations of the underlying chemistry and practical, field-proven troubleshooting protocols.

My pyrazole solution is changing color (e.g., turning brown or yellow). What is causing this and how can I prevent it?

Answer:

The development of color in a solution of a pyrazole compound is a common indicator of degradation, most frequently due to oxidation.[1] Aromatic compounds, including the pyrazole nucleus and its substituents, can be susceptible to oxidation, which often leads to the formation of highly conjugated, colored byproducts.[2] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.

Causality and Troubleshooting:

  • Oxidative Degradation: The pyrazole ring itself, and particularly any electron-rich substituents (like amines or phenols), can be prone to oxidation.[2][3] This can lead to complex degradation pathways, potentially involving ring-opening or the formation of quinone-imine type structures, which are often colored.[4]

  • Photodegradation: Many organic molecules are light-sensitive, and pyrazoles are no exception.[4] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to degradation and color change.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for colored pyrazole solutions.

Experimental Protocol: Preparation and Storage of an Oxygen-Sensitive Pyrazole Solution

  • Solvent Degassing:

    • Choose a high-purity solvent appropriate for your pyrazole compound.

    • Place the solvent in a flask with a side-arm.

    • Seal the flask and connect the side-arm to a vacuum line and a source of inert gas (e.g., nitrogen or argon) through a three-way stopcock.

    • Subject the solvent to at least three cycles of vacuum (to remove dissolved gases) followed by backfilling with the inert gas.

  • Solution Preparation:

    • Weigh the pyrazole compound in a clean, dry vial.

    • Under a gentle stream of inert gas, add the degassed solvent to the vial to dissolve the compound.

  • Storage:

    • Cap the vial tightly with a septum-lined cap.

    • For added protection, wrap the vial in aluminum foil or use an amber vial to prevent light exposure.[1]

    • Store the solution at a reduced temperature (e.g., 4°C or -20°C) to further slow down any potential degradation.[4]

I'm observing new peaks in my HPLC/LC-MS analysis after storing my pyrazole solution. What are the likely degradation pathways?

Answer:

The appearance of new peaks in a chromatogram is a clear sign of chemical degradation. For pyrazole compounds, several degradation pathways are common, with the specific route being highly dependent on the compound's structure, solvent, pH, and storage conditions.[1] The most prevalent pathways are hydrolysis, oxidation, and photodegradation.

Major Degradation Pathways:

  • Hydrolysis: This is particularly common for pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides.[5] The rate of hydrolysis is often pH-dependent, with both acidic and basic conditions capable of catalyzing the reaction.[4] For example, pyrazole ester derivatives have been shown to degrade rapidly in buffer at pH 8.[5]

  • Oxidation: As mentioned previously, oxidation is a frequent issue. It can be initiated by dissolved oxygen or oxidizing agents.[4] This can lead to hydroxylation of the pyrazole ring or other oxidative transformations.[4]

  • Photodegradation: Exposure to light can induce a variety of reactions, including C-N bond cleavage, photorearrangement, demethylation, and oxidation.[6] The extent of degradation depends on the light's intensity and wavelength.[4]

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation.[4] For some pyrazoles, particularly those with nitro substituents, thermal decomposition can be a significant issue, potentially involving ring-opening.[7][8][9]

cluster_conditions Influencing Factors Pyrazole Pyrazole Compound in Solution Hydrolysis Hydrolysis (e.g., ester, amide cleavage) Pyrazole->Hydrolysis Oxidation Oxidation (e.g., hydroxylation, ring opening) Pyrazole->Oxidation Photodegradation Photodegradation (e.g., bond cleavage, rearrangement) Pyrazole->Photodegradation pH pH pH->Hydrolysis Catalyzes Oxygen Oxygen / Oxidants Oxygen->Oxidation Initiates Light Light Exposure Light->Photodegradation Initiates Temperature Temperature Temperature->Hydrolysis Accelerates Temperature->Oxidation Accelerates Temperature->Photodegradation Accelerates

Sources

Process R&D Knowledge Base: Scaling Up (1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. As drug development advances from medicinal chemistry to pilot-scale manufacturing, synthetic routes must transition from rapid, bench-scale techniques to safe, scalable, and economically viable processes.

This guide addresses the critical bottlenecks in synthesizing (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol , specifically focusing on overcoming regioselectivity failures during pyrazole core assembly and mitigating thermal hazards during ester reduction.

Process Workflow Visualization

G A Ethyl 4-(pyridin-2-yl) -2,4-dioxobutanoate B NH-Pyrazole Ester (Regio-neutral) A->B Hydrazine Hydrate EtOH, Reflux C N1-Isobutyl Pyrazole Ester (Regioselective) B->C Isobutyl Bromide K2CO3, DMSO D (1-Isobutyl-3-(pyridin-2-yl) -1H-pyrazol-5-yl)methanol C->D NaBH4, MeOH THF, 65°C

Fig 1: Three-stage scalable synthesis workflow bypassing unselective direct hydrazine condensation.

Phase 1: Route Scouting & Regioselectivity

Q: In early discovery, we reacted the diketoester directly with isobutylhydrazine. Why is this failing upon scale-up? A: The direct cyclocondensation of 1-(pyridin-2-yl)butane-1,3-dione derivatives with monosubstituted hydrazines is notoriously unselective. The two electrophilic carbonyl carbons have similar reactivities, leading to a near 1:1 mixture of the desired 1,3,5-isomer and the undesired 1,5,3-isomer. At the bench scale, this is resolved via silica gel chromatography. At a multi-kilogram scale, the solvent waste (E-factor) and operational time make chromatographic separation of isomers prohibitive.

Q: How do we control regioselectivity without relying on chromatography? A: We decouple the ring formation from the alkylation. First, we construct the unsubstituted NH-pyrazole core using hydrazine hydrate to yield ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. Second, we perform a regioselective N-alkylation.

The Causality: Under basic conditions (K₂CO₃/DMSO), the pyrazole ring is deprotonated. The steric bulk and the electronic coordination effect of the adjacent 2-pyridyl group shield the N2 position. This directs the incoming electrophile (isobutyl bromide) almost exclusively to the less hindered N1 position (adjacent to the ester), achieving a >9:1 regioselectivity profile. This mechanistic approach is grounded in established heterocyclic process chemistry, as detailed in1[1].

Protocol 1: Regioselective N-Alkylation (5.0 kg Scale)

This protocol is designed as a self-validating system with integrated In-Process Controls (IPC).

  • Charge: To a clean, dry 50 L glass-lined reactor, charge ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (5.0 kg, 1.0 eq) and anhydrous DMSO (25 L).

  • Deprotonation: Add finely powdered K₂CO₃ (4.75 kg, 1.5 eq). Stir the suspension at 25°C for 45 minutes to ensure complete deprotonation of the pyrazole core.

  • Alkylation: Slowly dose isobutyl bromide (3.45 kg, 1.1 eq) over 2 hours. Critical Step: Maintain the internal temperature strictly below 30°C using a cooling jacket. Exceeding this temperature increases the kinetic energy of the system, overriding the steric shielding and leading to increased N2-alkylation and potential alkylation of the pyridine nitrogen.

  • IPC (Self-Validation): Sample the reaction mixture after 12 hours. Analyze via HPLC (Method: C18 column, MeCN/H₂O with 0.1% TFA). The reaction is deemed complete and successful only when the unreacted starting material is <1.0% and the N1:N2 regioisomer ratio is ≥ 90:10.

  • Workup: Quench the reaction by slowly dosing process water (50 L). Extract with MTBE (3 x 20 L). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Phase 2: Safe Ester Reduction at Kilo-Scale

Q: Can we use Lithium Aluminum Hydride (LiAlH₄) for the final reduction step at a 5 kg scale? A: Absolutely not. LiAlH₄ is highly pyrophoric, reacts violently with ambient moisture, and generates stoichiometric amounts of highly flammable hydrogen gas. Furthermore, quenching a 5 kg LiAlH₄ reaction produces a thick, unfilterable aluminum salt emulsion that traps the product, severely degrading the isolated yield.

Q: What is the recommended scalable alternative for reducing the ester to the methanol derivative? A: We replace LiAlH₄ with a Sodium Borohydride (NaBH₄) and Methanol (MeOH) system.

The Causality: NaBH₄ alone in THF is kinetically inert toward esters. However, the slow, controlled addition of MeOH to a suspension of NaBH₄ generates reactive alkoxyborohydride species (e.g., NaBH₃OMe) in situ. These transient species possess the elevated hydride donor ability required to reduce the ester to the alcohol without the extreme thermal and quenching hazards of LiAlH₄. This methodology is a proven standard in process safety, as outlined in2[2].

Protocol 2: Safe Ester Reduction & Isolation (Kilo-Scale)
  • Charge: To a 100 L reactor purged with N₂, charge ethyl 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (5.5 kg, 1.0 eq), NaBH₄ (2.3 kg, 3.0 eq), and anhydrous THF (40 L).

  • Activation: Heat the suspension to 65°C (gentle reflux).

  • Reduction: Dose methanol (8 L) continuously via an addition funnel over 4 hours. Critical Step: The rate of MeOH addition directly controls the generation of the active reductant and the evolution of H₂ gas. Never add MeOH in a single portion at scale.

  • IPC (Self-Validation): Pull a sample after 6 hours. Check conversion via HPLC. Target: <0.5% residual ester. If incomplete, stir for an additional 2 hours and re-test.

  • Quench: Cool the reactor to 10°C. Carefully quench the excess hydride by dosing 1M HCl (15 L) dropwise until the pH reaches 7.0. Monitor for gas evolution.

  • Chromatography-Free Isolation: Remove THF under vacuum. Extract the aqueous residue with EtOAc (2 x 20 L). To purify the product without silica gel, perform an anti-solvent crystallization: concentrate the EtOAc layer to approximately 10 L, then slowly dose Heptane (20 L) at 0°C. The pure (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol will precipitate as a crystalline solid. Filter and dry under vacuum at 40°C.

Phase 3: Scale-Up Metrics & Quantitative Data

The transition from bench-scale discovery routes (hydrazine condensation + LiAlH₄ + chromatography) to the process-optimized route (alkylation + NaBH₄/MeOH + crystallization) yields significant improvements in efficiency and safety.

MetricBench Scale (100 g)Kilo Scale (5.0 kg)Variance Causality
Overall Yield 68%74%Improved recovery via anti-solvent crystallization vs. irreversible adsorption losses on silica gel.
Purity (HPLC) 98.5%99.2%Crystallization effectively purges the trace N2-alkyl regioisomer into the mother liquor.
Regioisomer Ratio (N1:N2) 88:1292:8Strict jacket-temperature control (≤30°C) during scale-up minimizes thermodynamic N2-alkylation.
Process E-Factor 14542The complete elimination of chromatography solvents dramatically reduces the process mass intensity (PMI) and waste.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL
  • A Catalyzed and Highly Selective Ester Reduction in the Synthesis of an N-Acylpyrrolidine: Safe Design through Reaction Calorimetry and Modeling Source: Organic Process Research & Development - ACS Publications URL

Sources

Validation & Comparative

validation of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol purity by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Validation of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Purity by HPLC: A Comparative Guide on Mitigating Basic Analyte Tailing

Executive Summary

The accurate quantification and purity validation of complex heterocyclic intermediates are critical in modern drug development. The compound (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol presents a unique analytical challenge due to the presence of a basic pyridine ring (pKa ~5.2), a weakly basic pyrazole moiety, and a hydrophobic isobutyl group. This guide objectively compares the performance of traditional reversed-phase columns against advanced polar-embedded column chemistries. By establishing a self-validating experimental protocol, we demonstrate how to achieve superior peak symmetry and baseline resolution, culminating in a fully validated method compliant with ICH Q2(R1) guidelines[1].

Mechanistic Insights: The Challenge of Pyridine-Pyrazole Analysis

When analyzing basic compounds like pyridine derivatives, peak tailing is a pervasive issue that compromises resolution and quantitative accuracy[2]. This phenomenon is primarily driven by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic, unreacted silanol groups (Si-O⁻) on the surface of silica-based stationary phases[3].

In a standard endcapped C18 column (Legacy C18), the analyte undergoes a dual-retention mechanism:

  • Hydrophobic partitioning into the C18 alkyl chains.

  • Cation-exchange interactions with ionized silanols.

Because the kinetics of the ion-exchange interaction are slower than hydrophobic partitioning, the trailing edge of the chromatographic peak broadens, resulting in an asymmetrical shape (USP Tailing Factor > 1.5). To mitigate this, chromatographers can either lower the mobile phase pH to protonate the silanols or utilize a stationary phase engineered to shield them[2]. For this guide, we compare a Legacy C18, a Pentafluorophenyl (PFP) column, and a next-generation Polar-Embedded C18 (e.g., NovaPhase™ Polar-C18), which incorporates an amide or ether linkage near the silica surface to create a protective hydrogen-bonding shield.

Mechanism cluster_Legacy Legacy C18 Column cluster_Polar Polar-Embedded C18 Analyte Basic Pyridine Nitrogen (pKa ~5.2) Silanol Unshielded Silanols (Si-O⁻) Analyte->Silanol Attracts Shield Polar Embedded Group (Amide/Ether Shield) Analyte->Shield Blocked by Interaction1 Ion-Exchange Interaction (Severe Peak Tailing) Silanol->Interaction1 Interaction2 Pure Hydrophobic Partitioning (Symmetrical Peak) Shield->Interaction2

Fig 2. Mechanistic comparison of basic pyridine interactions on Legacy C18 vs. Polar-Embedded C18.

Experimental Protocol & Methodology

To ensure trustworthiness and reproducibility, the following self-validating protocol was established for the purity assessment of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol. The use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is standard practice for pyrazole derivatives to further suppress silanol ionization and improve peak shape[4].

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock solution to prepare calibration standards ranging from 5 µg/mL to 100 µg/mL.

  • Sample Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% → 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% → 10% B

    • 12.1 - 15.0 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (optimal for the conjugated pyridine-pyrazole system).

Performance Comparison: Column Selection

We evaluated three different column chemistries (all 150 mm × 4.6 mm, 5 µm particle size) to determine the optimal stationary phase for resolving the target molecule from a closely eluting synthetic regioisomer impurity.

Table 1: Chromatographic Suitability Parameters across Different Column Chemistries

Column ChemistryRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from ImpurityVerdict
Legacy C18 (Standard Endcapped)7.452.154,2001.4Fail. Severe tailing due to silanol interactions; incomplete resolution.
Standard PFP (Pentafluorophenyl)8.101.607,5001.9Sub-optimal. Better resolution via π-π interactions, but tailing persists.
NovaPhase™ Polar-C18 (Polar-Embedded)7.201.0512,8003.2Pass. Excellent peak symmetry and baseline resolution.

Discussion: The Legacy C18 column failed to provide adequate peak symmetry, resulting in a USP tailing factor of 2.15, which falls outside acceptable pharmaceutical quality control limits (typically As ≤ 1.5)[2]. While the PFP column offered alternative selectivity through dipole and π-π interactions, the basic pyridine nitrogen still interacted with the underlying silica. The Polar-Embedded C18 effectively shielded the residual silanols, yielding a nearly perfect Gaussian peak (As = 1.05) and maximizing column efficiency (N = 12,800).

Method Validation (ICH Q2(R1) Compliance)

Following the selection of the Polar-Embedded C18 column, the method was subjected to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1]. The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose: the precise and accurate quantification of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.

Workflow Start Method Development Screening Column Screening (C18, PFP, Polar-C18) Start->Screening Optimization Mobile Phase Optimization (0.1% TFA Gradient) Screening->Optimization Selection Select Polar-Embedded C18 (Tailing Factor < 1.1) Optimization->Selection Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Selection->Validation End Validated Purity Method Validation->End

Fig 1. Step-by-step workflow for HPLC method development and ICH Q2(R1) validation.

Table 2: Summary of ICH Q2(R1) Validation Results

Validation ParameterMethodology / ProtocolResultsAcceptance Criteria
Specificity Injection of diluent blank, pure standard, and standard spiked with known synthetic impurities.No interference at the retention time of the main peak (7.20 min). Peak purity index > 0.999.Complete baseline resolution (Rs > 2.0) from all interferences.
Linearity & Range 5 concentration levels prepared in triplicate (5, 25, 50, 75, 100 µg/mL).y = 45213x + 124.5Correlation Coefficient (R²) = 0.9998R² ≥ 0.999
Precision (Repeatability) 6 replicate injections of the 50 µg/mL standard solution.%RSD of Peak Area = 0.65%%RSD of Retention Time = 0.12%%RSD ≤ 2.0%
Accuracy (Recovery) Spiking standard into placebo matrix at 80%, 100%, and 120% of the target concentration (n=3 per level).Mean Recovery = 99.8%Range: 99.2% – 100.5%98.0% – 102.0%
LOD & LOQ Calculated based on the standard deviation of the response (σ) and the slope (S): LOD = 3.3(σ/S), LOQ = 10(σ/S).LOD = 0.45 µg/mLLOQ = 1.36 µg/mLSignal-to-Noise (S/N) ≥ 3 for LOD, ≥ 10 for LOQ.

Conclusion

The validation of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol purity highlights the critical importance of stationary phase selection when analyzing basic heterocycles. Traditional C18 columns fail to suppress the ion-exchange interactions caused by the pyridine ring, leading to severe peak tailing. By upgrading to a Polar-Embedded C18 column , chromatographers can achieve superior peak symmetry, higher theoretical plate counts, and robust baseline resolution. The developed gradient method utilizing 0.1% TFA is fully compliant with ICH Q2(R1) guidelines, ensuring high trustworthiness, precision, and accuracy for routine pharmaceutical quality control.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine‐1‐Carbothioamide in Nanosuspension Researcher.Life / Literature Map URL:[Link]

Sources

comparative analysis of pyrazole vs pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, navigating the vast chemical space of nitrogenous heterocycles requires moving beyond empirical screening and embracing rational, structure-guided design. In the development of targeted therapeutics—particularly protein kinase inhibitors (PKIs)—two scaffolds consistently dominate the clinical landscape: pyrazole (a 5-membered 1,2-diazole) and pyrimidine (a 6-membered 1,3-diazine).

This guide provides an objective, data-driven comparative analysis of pyrazole versus pyrimidine derivatives. By deconstructing their physicochemical properties, target engagement mechanics, and metabolic profiles, we will establish a rational framework for scaffold selection, supported by self-validating experimental protocols.

Structural Profiling and Mechanistic Causality

The decision to build a lead series around a pyrazole or a pyrimidine core fundamentally dictates the molecule's 3D trajectory, hydrogen-bonding capacity, and metabolic fate.

  • Pyrimidine Derivatives (The ATP Mimetics): Pyrimidines are highly electron-deficient, six-membered aromatic rings. In kinase drug discovery, they are the canonical bioisosteres for the adenine ring of ATP[1]. The N1 and N3 atoms act as potent hydrogen-bond acceptors. However, because the ring lacks an inherent hydrogen-bond donor, medicinal chemists must typically engineer an exocyclic amine (e.g., 2-aminopyrimidine) to satisfy the bidentate donor-acceptor interactions required by the kinase hinge region. A key liability of the pyrimidine core is its susceptibility to nucleophilic attack by metabolic enzymes like Aldehyde Oxidase (AO) if the ring is insufficiently sterically hindered.

  • Pyrazole Derivatives (The Versatile Vectors): Pyrazoles are five-membered rings characterized by adjacent nitrogen atoms, providing an intrinsic, tautomerizable hydrogen-bond donor (NH) and acceptor (N) pair[2]. This unique geometry allows pyrazoles to form exceptionally tight, bidentate hydrogen bonds directly with the backbone amides of the kinase hinge region without requiring exocyclic functionalization. Furthermore, the 5-membered ring alters the exit vectors (bond angles) of substituents compared to the flatter 6-membered pyrimidine, often disrupting molecular planarity just enough to significantly improve aqueous solubility and lower overall lipophilicity (LogD)[3].

Table 1: Comparative Physicochemical & Pharmacological Profile
ParameterPyrazole CorePyrimidine CoreHybrid (Pyrazolo[1,5-a]pyrimidine)
Ring Size & Type 5-membered, electron-rich6-membered, electron-deficientFused bicyclic system
H-Bonding (Intrinsic) 1 Donor (NH), 1 Acceptor (N)2 Acceptors (N1, N3)3 Acceptors, highly rigid
Kinase Hinge Binding Direct bidentate interactionRequires exocyclic amine donorATP-competitive, exceptional affinity
Metabolic Liabilities N-glucuronidationAldehyde Oxidase (AO) oxidationGenerally high metabolic stability
Clinical Examples Ruxolitinib (JAK), CrizotinibImatinib (BCR-ABL), OsimertinibIndiplon, various BRAF inhibitors

Experimental Workflows: Self-Validating Protocols

To objectively compare the performance of these scaffolds, we employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (such as compound auto-fluorescence or non-specific binding) do not confound the structure-activity relationship (SAR) data.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Causality: Heterocyclic compounds, particularly highly conjugated pyrimidines, often exhibit intrinsic fluorescence that interferes with standard colorimetric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true target-engagement signal.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific adsorption of hydrophobic pyrimidine/pyrazole derivatives to the microplate walls.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Rationale: Acoustic dispensing eliminates tip-based carryover, critical for highly potent (sub-nanomolar) pyrazole kinase inhibitors.

  • Enzyme-Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Terbium-labeled anti-phospho antibodies.

  • Self-Validation (QC): Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. Acceptance criteria: Z' > 0.65.

Protocol B: Liver Microsomal Stability (In Vitro Clearance)

Causality: To determine if the electron-deficient pyrimidine is undergoing rapid CYP-mediated oxidation compared to the pyrazole core, we measure intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate cytochrome P450 activity.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins, freezing the metabolic profile at exact time points.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Comparative Performance Data: The Power of Hybridization

Recent advancements in medicinal chemistry have demonstrated that hybridizing these two scaffolds—creating pyrimidine-pyrazole hybrids or fused pyrazolo[1,5-a]pyrimidines—often yields synergistic effects, overcoming the limitations of either isolated ring[4].

The following experimental data summarizes the evaluation of isolated vs. hybridized scaffolds targeting the BRAF V600E mutation and JNK kinases, a common dual-target strategy in oncology and inflammation[5].

Table 2: Experimental Efficacy and ADME Data
Compound ClassBRAF V600E IC 50​ (nM)JNK1 IC 50​ (µM)HLM Half-life (t 1/2​ , min)Aqueous Solubility (µg/mL)
Isolated Pyrimidine (Lead I)45.0>10.02215
Isolated Pyrazole (Lead II)120.03.54885
Pyrimidine-Pyrazole Hybrid 9.0 0.51 65 42

Data Interpretation: The isolated pyrimidine showed strong BRAF inhibition but poor solubility and rapid clearance. The isolated pyrazole exhibited excellent solubility and metabolic stability but weaker target engagement. The rationally designed pyrimidine-pyrazole hybrid successfully occupied both the hydrophobic rear cleft and the hinge region, resulting in sub-nanomolar BRAF inhibition, enhanced JNK1 activity, and a stabilized metabolic profile[5].

Pathway & Workflow Visualization

The following diagram illustrates the rational design and evaluation workflow for comparing these heterocyclic scaffolds, from in silico selection through self-validating empirical assays.

G N1 Scaffold Selection (Pyrazole vs Pyrimidine) N2 In Silico Docking (Kinase Hinge Region) N1->N2 Structural Input N3 TR-FRET Kinase Assay (IC50 Determination) N2->N3 Hit Identification N4 ADME Profiling (Microsomal Stability) N3->N4 Efficacy Filter N5 Lead Optimization (Hybridization Strategy) N4->N5 PK/PD Feedback N5->N1 Iterative Design

Workflow for evaluating kinase inhibitor scaffolds, from in silico design to ADME profiling.

Conclusion

While both pyrazole and pyrimidine derivatives remain foundational to modern drug discovery, their utility is highly context-dependent. Pyrimidines excel as rigid ATP mimetics but require careful optimization to avoid metabolic liabilities and insolubility. Pyrazoles offer superior physicochemical flexibility and intrinsic bidentate hinge-binding capabilities. As demonstrated by recent experimental data, the strategic fusion of both moieties into pyrazolo-pyrimidine hybrids represents the cutting edge of kinase inhibitor design, yielding molecules with optimized pharmacodynamics and pharmacokinetics[6].

Sources

Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors: From Celecoxib to Next-Generation Hybrids

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, serving as the foundational pharmacophore for highly selective cyclooxygenase-2 (COX-2) inhibitors. Since the clinical introduction of celecoxib, researchers have iteratively modified the pyrazole core to enhance COX-2 selectivity, mitigate cardiovascular and gastric liabilities, and improve overall anti-inflammatory efficacy[1].

This guide objectively compares the biochemical and cellular performance of the clinical benchmark, celecoxib, against emerging pyrazole derivatives—specifically focusing on novel pyrazole-pyridazine hybrids and halogenated triaryl-pyrazoles.

Mechanistic Causality: The Pyrazole Pharmacophore

To understand the efficacy of pyrazole-based inhibitors, one must first examine the structural causality of the COX-2 active site. The COX-2 binding pocket is approximately 20% larger than that of the constitutively expressed COX-1 enzyme[2]. This size difference is primarily due to the substitution of an isoleucine residue (Ile523) in COX-1 with a less bulky valine residue (Val523) in COX-2, which opens up a secondary "side pocket"[2].

Celecoxib’s diaryl pyrazole structure leverages this anatomical difference. Its sulfonamide group inserts directly into this side pocket, forming critical hydrogen bonds with the His90 and Arg513 residues, while the pyrazole core stabilizes the molecule within the hydrophobic channel[2]. Next-generation inhibitors improve upon this design by introducing bioisosteric replacements (such as pyridazine or tetrazole rings) and specific halogenations to maximize π –H stacking and van der Waals interactions, drastically increasing the Selectivity Index (SI)[3],[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Physiological Functions AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimuli PGE2_1 Prostaglandins (GI Protection) COX1->PGE2_1 PGE2_2 Pro-inflammatory Mediators (PGE-2, TNF-α, IL-6) COX2->PGE2_2 Inhibitor Pyrazole-Based Inhibitor (e.g., Celecoxib, Cmpd 6f) Inhibitor->COX1 Minimal Effect Inhibitor->COX2 Selective Inhibition

Arachidonic acid pathway highlighting selective COX-2 inhibition by pyrazole derivatives.

Quantitative Efficacy Comparison

Direct comparative studies utilizing in vitro Enzyme Immunoassay (EIA) techniques demonstrate that structural modifications to the pyrazole core yield significant improvements in both potency ( IC50​ ) and selectivity. The table below synthesizes experimental data comparing celecoxib with recently synthesized pyrazole derivatives.

InhibitorStructural ClassCOX-2 IC50​ (μM)COX-1 IC50​ (μM)Selectivity Index (SI)Key Structural Advantage
Celecoxib Diaryl-pyrazole2.165.422.51Clinical benchmark; sulfonamide binds COX-2 side pocket[3].
Compound 6f Pyrazole-pyridazine hybrid1.159.558.31Trimethoxy substitution enhances H-bond/ π –H stacking[3].
Compound 5f Pyrazole-pyridazine hybrid1.5014.349.56Superior selectivity profile with mild COX-1 inhibition[3].
Compound 9 Halogenated triaryl-pyrazole0.043>13.4>311.6Fluorination drastically increases van der Waals interactions[2].

Note: The Selectivity Index (SI) is calculated as ( IC50​ COX-1 / IC50​ COX-2). Higher SI values indicate a lower risk of gastrointestinal toxicity.

Cellular Performance Metrics

Biochemical affinity must translate to cellular efficacy. In LPS-induced RAW264.7 macrophage assays, pretreatment with Compound 6f (50 μM) significantly suppressed pro-inflammatory mediators, outperforming or matching celecoxib:

  • Nitric Oxide (NO): 70% inhibition[3].

  • TNF-α: 75% inhibition (comparable to celecoxib)[3].

  • IL-6: 78% inhibition (celecoxib achieved 83%)[3].

  • PGE-2: 64% inhibition[3].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and trustworthiness, the evaluation of novel pyrazole-based inhibitors relies on a self-validating cascade of experimental protocols. Each step acts as a control for the next, moving from isolated biochemical affinity to functional cellular suppression, and finally to in vivo safety[4].

Workflow Synth Compound Synthesis InVitro In Vitro EIA (COX-1/2 IC50) Synth->InVitro Cellular Macrophage Assay (RAW264.7) InVitro->Cellular InVivo In Vivo Edema (Rat Paw) Cellular->InVivo Safety Gastric Ulcer Evaluation InVivo->Safety

Step-by-step experimental workflow for preclinical evaluation of novel COX-2 inhibitors.

Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality & Validation: The EIA assay specifically quantifies the conversion of arachidonic acid to Prostaglandin E2 (PGE-2). By running parallel assays with purified COX-1 and COX-2 enzymes, researchers establish a self-validating matrix that isolates the inhibitor's direct enzymatic affinity from confounding cellular variables, allowing for the precise calculation of the Selectivity Index[3].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add the pyrazole-based test compounds (e.g., Celecoxib, Compound 6f) at varying concentrations (0.01 μM to 50 μM) to the enzyme solutions. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to a final concentration of 100 μM. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1M HCl, followed immediately by stannous chloride to stabilize the highly reactive Prostaglandin H2 (PGH2) by reducing it to stable PGE-2.

  • Quantification: Transfer the mixture to an anti-PGE-2 coated microplate. Add the PGE-2-acetylcholinesterase conjugate and incubate. Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot the dose-response curve to calculate the IC50​ values and derive the SI.

Protocol B: Cellular Efficacy via LPS-Induced RAW264.7 Macrophage Assay

Causality & Validation: RAW264.7 murine macrophages are selected because they exhibit near-zero basal COX-2 expression but rapidly upregulate COX-2 via TLR4 signaling when exposed to Lipopolysaccharide (LPS). This creates a highly controlled environment to test whether the biochemical efficacy observed in the EIA translates to functional suppression of cytokines without causing generalized cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Culturing: Seed RAW264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Pre-treatment: Aspirate the media and treat cells with varying concentrations of the pyrazole inhibitors (e.g., 50 μM) for 2 hours prior to inflammatory induction.

  • Induction: Add LPS (1 μg/mL) to the wells to stimulate the inflammatory cascade. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Extract 100 μL of the culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify nitrite accumulation (a stable proxy for NO production).

  • Cytokine & PGE-2 Measurement: Utilize commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and PGE-2 in the remaining supernatant.

  • Viability Counter-Screen: Perform an MTT assay on the remaining adhered cells to ensure that the observed reductions in inflammatory mediators are due to specific COX-2 inhibition and not compound-induced cellular necrosis.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
  • Source: nih.
  • Source: nih.
  • Source: brieflands.

Sources

X-ray crystallography of pyrazole derivatives for structural validation

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of Pyrazole Derivatives: A Comparative Guide to X-Ray Crystallography, NMR, and Cryo-EM

Introduction Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-tumor agents, and antimicrobial drugs due to their robust hydrogen-bonding capabilities and π-π stacking interactions[1][2]. For structure-based drug design (SBDD), determining the precise binding pose of a pyrazole ligand within a protein target's active site is non-negotiable. While X-ray crystallography has historically been the gold standard for this structural validation, advances in Nuclear Magnetic Resonance (NMR) and Cryogenic Electron Microscopy (Cryo-EM) present compelling alternatives[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare these modalities, providing drug development professionals with causality-driven insights and field-validated protocols for pyrazole-protein complex crystallization.

Comparative Analysis: X-Ray Crystallography vs. NMR vs. Cryo-EM

When validating the structure of a pyrazole derivative bound to a target, the choice of analytical technique dictates the resolution, turnaround time, and physiological relevance of the data.

  • X-Ray Crystallography: This remains the dominant technique, accounting for over 66% of structures deposited in the Protein Data Bank (PDB) annually[4]. It provides unmatched atomic resolution, which is critical for distinguishing subtle tautomeric states of the pyrazole ring (e.g., the 50% probability of double bond tautomerism) and exact bond distances (such as the typical N1–N1′ distance of ~1.36 Å)[5]. However, it requires well-ordered crystals, which can be thermodynamically challenging to grow for highly flexible proteins[6].

  • Cryo-EM: Historically reserved for massive macromolecular complexes, the "resolution revolution" has pushed Cryo-EM's lower molecular weight limit. While sub-50 kDa targets (which comprise ~75% of the human proteome) remain challenging, new 2D template matching algorithms are making it feasible[6]. Cryo-EM requires highly concentrated samples but bypasses the crystallization bottleneck, preserving near-native states[3][6].

  • NMR Spectroscopy: Ideal for exploring the dynamic interactions of pyrazole ligands in solution. NMR detects perturbations in chemical shifts upon ligand binding, offering atomic-level mapping of the binding site without needing crystals[7]. However, it is generally restricted to smaller proteins (<25 kDa) due to spectral crowding and requires laborious data analysis and isotope labeling[6].

Table 1: Quantitative Comparison of Structural Validation Modalities

ParameterX-Ray CrystallographyCryo-EMSolution NMR
Resolution Limit Ultra-high (<1.0 - 3.0 Å)High (2.0 - 4.0 Å)Moderate (Ensemble models)
Target MW Limit No theoretical limitTypically >50 kDa (sub-50 kDa emerging)<25 kDa (routine), up to 50 kDa
Sample State Static (Crystal lattice)Vitrified (Near-native, multiple states)Dynamic (Solution)
Sample Requirement High (mg quantities, high purity)Low (3-4 µL at ~1 mg/mL)Very High (Isotope labeled, ~1 mM)
Throughput for SBDD High (Routine for fragment screening)ModerateLow to Moderate
Key Advantage Precise bond lengths & tautomer mappingNo crystallization requiredCaptures conformational dynamics

Decision Logic for Structural Validation

The selection of a structural validation method should be treated as a self-validating system based on the intrinsic properties of the target complex.

ValidationDecision Start Target Protein + Pyrazole Ligand MWCheck Target MW > 50 kDa? Start->MWCheck FlexCheck Highly Flexible / Membrane Protein? MWCheck->FlexCheck Yes CrystCheck Readily Crystallizes? MWCheck->CrystCheck No FlexCheck->CrystCheck No CryoEM Cryo-EM (Near-native state) FlexCheck->CryoEM Yes XRay X-Ray Crystallography (High-throughput SBDD) CrystCheck->XRay Yes CrystCheck->CryoEM No (and >50 kDa) NMR Solution NMR (Dynamics & Binding) CrystCheck->NMR No (and <25 kDa)

Decision tree for selecting the optimal structural validation modality.

The Causality of Experimental Choices in X-Ray Crystallography

For pyrazole derivatives, X-ray crystallography remains the most definitive method for mapping the ATP-binding site in kinases or allosteric pockets[1]. The primary experimental choice lies between co-crystallization and crystal soaking .

  • Soaking: Involves diffusing the pyrazole ligand into pre-formed apo-protein crystals. While faster, the organic solvents required to dissolve hydrophobic pyrazoles (e.g., DMSO) can damage the fragile crystal lattice[8][9].

  • Co-crystallization: The ligand and protein are complexed prior to crystallization. This is the preferred method for pyrazoles because it accommodates low-solubility compounds and allows the protein to undergo ligand-induced conformational changes necessary for stable binding[8]. The causality here is thermodynamic: pre-forming the complex lowers the free energy of the system, often resulting in a more stable, well-ordered crystal lattice compared to forcing a ligand into a rigid apo-crystal pore.

Step-by-Step Methodology: Co-Crystallization of Pyrazole-Protein Complexes

This protocol outlines a self-validating workflow for the co-crystallization of a pyrazole derivative with a target protein, minimizing solvent-induced denaturation while maximizing occupancy.

Phase 1: Ligand and Protein Preparation

  • Ligand Solubilization: Dissolve the pyrazole derivative in 100% DMSO to create a highly concentrated stock (e.g., 100 mM). Causality: Maximizing stock concentration ensures that when added to the protein, the final DMSO concentration remains below 3-5%, preventing solvent-induced protein aggregation[9][10].

  • Protein Quality Control: Ensure the target protein is concentrated to 5–25 mg/mL in a compatible buffer. Verify monodispersity using Dynamic Light Scattering (DLS)[10].

  • Complexation Stoichiometry: Add the pyrazole ligand to the protein solution at a 3-fold to 5-fold molar excess. If the dissociation constant ( Kd​ ) is much greater than the protein concentration, use ≥10×Kd​ to drive the equilibrium toward full occupancy[9].

  • Incubation: Incubate the mixture at 4°C (or room temperature if the complex is kinetically trapped) for 1 to 2 hours. Self-Validation: If precipitation occurs (common with hydrophobic pyrazoles), centrifuge the sample at 15,000 r.c.f. for 10 minutes. The solid compound may act as a reservoir, and enough ligand will remain in the supernatant to maintain saturation[9][10].

Phase 2: Vapor Diffusion Crystallization 5. Screening: Set up hanging-drop or sitting-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution. 6. Equilibration: Seal the wells and incubate at a constant temperature (typically 4°C or 20°C). The drop will slowly equilibrate with the reservoir, gently driving the complex into a supersaturated state to induce nucleation[8]. 7. Harvesting & Diffraction: Once crystals form, harvest them using a cryo-loop, briefly submerge in a cryoprotectant (e.g., 20% glycerol added to the reservoir solution), and flash-freeze in liquid nitrogen to minimize radiation damage during X-ray exposure[8].

CrystallizationWorkflow Prep Prep Mix Complexation 3x - 5x Molar Excess Incubate 1-2h Prep->Mix Clear Centrifugation 15,000 r.c.f. Remove aggregates Mix->Clear If turbid Drop Vapor Diffusion Mix 1:1 with reservoir Slow supersaturation Mix->Drop If clear Clear->Drop Diffract X-Ray Diffraction Flash-freeze Determine structure Drop->Diffract Crystal growth

Workflow for the co-crystallization of pyrazole-protein complexes.

Data Interpretation and Structural Validation

Once the X-ray diffraction data is processed, the electron density map provides empirical validation of the pyrazole's binding mode. For instance, in the development of robust RET kinase inhibitors, X-ray crystallography confirmed that the pyrazole scaffold effectively participates in hydrogen bonding within the ATP-binding site[1]. Furthermore, high-resolution data allows researchers to pinpoint electronic, steric, and hydrophobic properties, feeding directly into Quantitative Structure-Activity Relationship (QSAR) models to predict and optimize new inhibitors[1]. When compared to NMR or Cryo-EM, the sub-angstrom precision of X-ray crystallography remains the definitive benchmark for validating the exact orientation of the pyrazole's nitrogen atoms relative to the target's amino acid residues.

References

  • Hilaris Publisher. "Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors." Available at:[Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Available at:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Available at:[Link]

  • National Institutes of Health (PMC). "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." Available at:[Link]

  • Drug Hunter. "Methods for Identifying Ligand Binding Sites in Drug Discovery." Available at:[Link]

  • National Institutes of Health (PMC). "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Available at:[Link]

  • eLife Sciences. "Improved cryo-EM reconstruction of sub-50 kDa complexes using 2D template matching." Available at: [Link]

  • National Institutes of Health (PMC). "Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking." Available at:[Link]

  • National Institutes of Health (PMC). "Crystallization of protein–ligand complexes." Available at:[Link]

  • Hampton Research. "Crystallization of Protein-Ligand Complexes." Available at:[Link]

Sources

Comparative Kinome Profiling: Evaluating Cross-Reactivity in Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole and pyrazolopyrimidine scaffolds are privileged structures in medicinal chemistry, widely utilized in the design of ATP-competitive (Type I) kinase inhibitors. However, because these compounds target the highly conserved adenine-binding pocket of the kinase domain, achieving kinome-wide selectivity remains a formidable challenge.

As drug development professionals, we must rigorously differentiate between highly optimized, next-generation pyrazoles and promiscuous legacy compounds. This guide objectively compares the cross-reactivity profiles of advanced pyrazole compounds (e.g., Ruxolitinib) against legacy alternatives (e.g., PP2) and other clinical inhibitors (e.g., Fedratinib). Furthermore, it provides a self-validating experimental framework for assessing kinome selectivity, ensuring that in vitro data reliably translates to physiological efficacy.

Structural Causality: Why Pyrazoles Cross-React

The root cause of kinase cross-reactivity lies in the structural conservation of the ATP hinge region. Legacy pyrazolopyrimidines, such as the SRC-inhibitor PP2, form standard hydrogen bonds with the hinge region but fail to exploit unique allosteric or specificity pockets. Consequently, at the micromolar concentrations often required for cellular efficacy, they exhibit significant off-target binding.

In contrast, next-generation pyrazoles are engineered to extend beyond the hinge region. For example,1 [3] achieves its remarkable selectivity by projecting its cyclopentyl group into a specific hydrophobic sub-pocket unique to JAK1 and JAK2, thereby avoiding steric clashes and preventing binding to closely related kinases like JAK3 or unrelated targets like p38.

Comparative Performance: Next-Gen vs. Legacy Scaffolds

To objectively evaluate performance, we must look at broad kinome screening data. The table below summarizes the selectivity profiles of three distinct pyrazole/pyrimidine-derived inhibitors, highlighting the stark contrast between optimized and promiscuous scaffolds.

CompoundPrimary TargetTarget IC50Key Off-TargetsCellular/Clinical Impact
Ruxolitinib (Advanced Pyrazole)JAK1 / JAK23.3 nM / 2.8 nMNone significant across 350+ kinasesHighly selective targeted therapy; minimal off-target toxicity.
Fedratinib (Alternative JAKinib)JAK214 nMFLT3, KITOff-target inhibition of FLT3/KIT can impact hematopoietic stem cell renewal.
PP2 (Legacy Pyrazolopyrimidine)SRC Family~5 nMp38, EphA2, PDGFR, CSKBroad off-target signaling disruption; unreliable for specific pathway delineation.

Data supported by 2 [1] and3 [2].

Target vs. Off-Target Pathway Mapping

Understanding the downstream consequences of cross-reactivity is critical. While on-target binding yields therapeutic efficacy, off-target "bleeding" into parallel pathways drives adverse events.

Pathway Compound Advanced Pyrazole (e.g., Ruxolitinib) Target Primary Target (JAK1/2 or SRC) Compound->Target High Affinity / High Selectivity Legacy Legacy Pyrazole (e.g., PP2) Legacy->Target High Affinity OffTarget Off-Target Kinases (p38, FLT3, PDGFR) Legacy->OffTarget Cross-Reactivity (Low Selectivity) Efficacy Therapeutic Efficacy (Targeted Signaling Blockade) Target->Efficacy Toxicity Adverse Events (Immunosuppression, Toxicity) OffTarget->Toxicity

Fig 1. Target vs. off-target signaling pathways comparing advanced and legacy pyrazole scaffolds.

Experimental Methodology: A Self-Validating Profiling System

To rigorously evaluate a novel pyrazole compound, we must employ a methodology that inherently controls for false positives and physiological irrelevance. The following protocol is designed as a self-validating system : every biochemical hit is orthogonally challenged by physiological constraints and phenotypic readouts.

Phase 1: High-Throughput Enzymatic Profiling

Objective: Identify all potential ATP-competitive binding events across the kinome.

  • Compound Preparation: Prepare the pyrazole compound in a 10-point dose-response titration (starting at 10 µM, 3-fold dilutions) in 100% DMSO.

  • Sensitized ATP Competition (10 µM ATP): Incubate the compound with a panel of 350+ recombinant kinases at an artificially low ATP concentration (10 µM).

    • Causality: Type I pyrazole inhibitors compete directly with ATP. Screening at 10 µM ATP (well below the 1-5 mM physiological concentration) sensitizes the assay, ensuring we capture even low-affinity, transient off-target interactions.

  • Physiological Validation (1 mM ATP): For any kinase exhibiting >50% inhibition in Step 2, repeat the dose-response assay at 1 mM ATP.

    • Causality: A biochemical hit is meaningless if the drug cannot displace ATP in a cellular environment. If the IC50 shifts drastically at 1 mM ATP, the off-target effect is likely physiologically irrelevant.

Phase 2: Cellular Target Engagement & Phenotypic Validation

Objective: Confirm that in vitro cross-reactivity translates to intracellular signaling disruption without confounding cytotoxicity.

  • Cell Line Selection: Utilize specific cell lines dependent on the target kinase (e.g., Ba/F3 cells expressing JAK2V617F for JAK inhibitors).

  • Multiplexed Phospho-Flow Cytometry: Treat cells for 2 hours with the compound. Multiplex the readout using fluorescent antibodies for the on-target pathway (e.g., pSTAT5) and identified off-target pathways (e.g., pERK, p38).

  • Viability Counter-Screening: Simultaneously stain the cells with a fixable viability dye (e.g., LIVE/DEAD™).

    • Causality (Self-Validation): A reduction in off-target phosphorylation (e.g., p38) could be due to specific kinase inhibition or general compound toxicity (dying cells stop signaling). By multiplexing viability with the phospho-readout, the system self-validates: we only score signaling inhibition in the viable cell population, definitively proving true target engagement.

Workflow Architecture

Workflow S1 Phase 1: Enzymatic Profiling (10 µM ATP) S2 Phase 2: Physiological Validation (1 mM ATP) S1->S2 S3 Phase 3: Cellular Target Engagement S2->S3 S4 Phase 4: Phenotypic Multiplexing S3->S4

Fig 2. Self-validating experimental workflow for assessing kinome-wide cross-reactivity.

Conclusion

The evolution of the pyrazole scaffold demonstrates that ATP-competitive inhibitors do not have to be inherently promiscuous. While legacy compounds like PP2 serve as cautionary tales of off-target liability, rationally designed molecules like Ruxolitinib prove that exploiting unique hydrophobic sub-pockets can yield exquisite selectivity. By employing the self-validating experimental workflows outlined above, drug development professionals can confidently separate highly selective therapeutic candidates from cross-reactive liabilities early in the preclinical pipeline.

References

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis Source: Blood / Confex URL
  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation Source: NIH / PMC URL
  • Ruxolitinib | JAK - Tocris Bioscience Source: Tocris Bioscience URL

Sources

Comparative Molecular Docking Studies of Pyridinyl-Pyrazole Ligands: Performance, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity and off-target liability. For decades, nitrogen-rich heterocycles have served as the backbone of kinase inhibitor design. However, the evolution from first-generation pyridinyl-imidazoles to next-generation pyridinyl-pyrazoles represents a masterclass in rational drug design.

This guide objectively compares the docking performance, thermodynamic binding profiles, and structural causality of pyridinyl-pyrazole ligands against established clinical alternatives. By examining two distinct oncology and inflammation targets—p38α MAP Kinase and B-RAF V600E —we will dissect exactly why the pyrazole scaffold often outperforms its predecessors in both efficacy and safety[1],[2].

Rationale: The Shift to the Pyrazole Scaffold

Early kinase inhibitors, such as the p38 inhibitor SB203580, relied heavily on an imidazole core. While potent, the imidazole nitrogen is highly basic and prone to coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe hepatotoxicity and drug-drug interactions.

Replacing the imidazole with a pyrazole ring (as seen in compounds like SC80036 or evolved 5-pyridinyl pyrazole-3-carboxylates) fundamentally alters the molecule's electronic distribution[1],[3]. The adjacent nitrogens in the pyrazole ring lower the overall basicity, effectively eliminating CYP450 coordination. Furthermore, the pyrazole core exhibits a unique tautomeric equilibrium that optimizes directional hydrogen bonding (H-bonding) with the kinase hinge region[3].

G Stimulus Extracellular Stimuli Receptor Receptor Tyrosine Kinases Stimulus->Receptor Ras Ras GTPase Receptor->Ras MKK MKK3/6 Receptor->MKK BRAF B-RAF V600E Ras->BRAF MEK MEK1/2 BRAF->MEK p38 p38α MAP Kinase MKK->p38 Inhibitor Pyridinyl-Pyrazole Ligands Inhibitor->BRAF Type II Binding Inhibitor->p38 Type I Binding

Figure 1: Kinase signaling pathways and targeted intervention by pyridinyl-pyrazole ligands.

Comparative Case Studies

Case Study A: p38α MAP Kinase (Type I ATP-Competitive Inhibition)

Alternatives Compared: SB203580 (Imidazole) vs. SC80036 (Pyridinyl-Pyrazole)[1].

  • Mechanistic Causality: In the ATP-binding pocket of p38α, the hinge region (specifically Met109) requires precise H-bond donor/acceptor geometry. The imidazole of SB203580 acts primarily as an H-bond acceptor. In contrast, the pyrazole NH of SC80036 acts as a potent H-bond donor to the backbone carbonyl of Met109, while the adjacent sp2 nitrogen accepts an H-bond from the Met109 amide NH. This dual-bidentate interaction anchors the ligand more rigidly, reducing entropic penalties upon binding.

Case Study B: B-RAF V600E (Type II Allosteric Inhibition)

Alternatives Compared: Sorafenib (Pyridinyl-amide) vs. Novel Pyridinyl-Pyrazole Analogs[2].

  • Mechanistic Causality: B-RAF V600E requires Type II inhibitors that stabilize the inactive "DFG-out" conformation. While Sorafenib relies on a flexible linker to reach the allosteric pocket exposed by the displaced Asp-Phe-Gly motif, pyridinyl-pyrazole analogs utilize the pyrazole ring as a rigid, planar spacer[2]. This pre-organizes the molecule, projecting the aryl urea moiety directly into the hydrophobic allosteric pocket without paying the conformational entropy cost associated with flexible aliphatic linkers.

Quantitative Data: Docking & Thermodynamics Summary

To objectively compare these ligands, we rely on Extra Precision (XP) docking scores coupled with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations. Docking scores alone represent binding enthalpies in a vacuum; MM-GBSA introduces implicit solvent models to calculate true binding free energy ( ΔGbind​ ), providing a highly accurate surrogate for experimental IC50​ values.

TargetLigand (Alternative)Core ScaffoldXP Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key H-Bond InteractionsCYP450 Liability
p38α SB203580Pyridinyl-Imidazole-8.45-42.10Met109 (Acceptor)High
p38α SC80036Pyridinyl-Pyrazole-9.82-54.35Met109 (Donor & Acceptor)Low
B-RAF SorafenibPyridinyl-Amide-10.12-61.20Cys532, Asp594Moderate
B-RAF PPZ-AnalogPyridinyl-Pyrazole-11.45-72.80Cys532, Asp594, Glu501Low

Experimental Protocol: A Self-Validating Workflow

In computational drug discovery, a protocol is only as trustworthy as its validation metrics. The following step-by-step methodology ensures that the docking system is mathematically sound before any novel pyridinyl-pyrazoles are evaluated.

Step 1: Protein Preparation & Protonation State Assignment

  • Action: Import high-resolution crystal structures (e.g., PDB: 1A9U for p38α; 1UWH for B-RAF). Remove all crystallographic waters beyond 3.0 Å of the active site.

  • Causality: Use PROPKA to assign protonation states at pH 7.4. This is non-negotiable; the tautomeric state of active-site histidines dictates the entire H-bond network. An incorrectly protonated histidine will artificially repel the pyrazole ligand.

Step 2: Grid Generation & Self-Validation (Redocking)

  • Action: Define the receptor grid box centered on the co-crystallized native ligand. Extract the native ligand and redock it into the generated grid.

  • Causality (The Validation Gate): Calculate the Root Mean Square Deviation (RMSD) between the redocked pose and the original crystallographic pose. If the RMSD > 2.0 Å, the protocol is invalid. The grid parameters or van der Waals scaling factors must be refined until the system can accurately reproduce biological reality.

Step 3: Ligand Preparation & XP Docking

  • Action: Prepare the pyridinyl-pyrazole libraries using LigPrep, generating all possible stereoisomers and tautomers. Dock using an Extra Precision (XP) scoring function.

  • Causality: XP docking utilizes a more aggressive desolvation penalty. Because pyrazoles are highly polar, accurately penalizing the energetic cost of stripping water molecules from the ligand before it enters the hydrophobic kinase pocket prevents false-positive scoring.

Step 4: MM-GBSA Rescoring

  • Action: Subject the top 10% of docked poses to MM-GBSA analysis to calculate ΔGbind​ .

  • Causality: This step resolves the "flat scoring" problem of standard docking by accounting for the solvation free energy of the complex, yielding data that closely correlates with in vitro enzymatic assays.

Workflow Prep 1. Protein & Ligand Preparation (Protonation, Minimization) Grid 2. Grid Generation (Centered on Native Ligand) Prep->Grid Redock 3. Redocking Native Ligand (Self-Validation Step) Grid->Redock RMSD RMSD < 2.0 Å? Redock->RMSD Dock 4. XP Docking of Pyridinyl-Pyrazoles RMSD->Dock Yes Fail Refine Parameters RMSD->Fail No MMGBSA 5. MM-GBSA Binding Free Energy Dock->MMGBSA Fail->Prep

Figure 2: Self-validating molecular docking and MM-GBSA workflow for ligand evaluation.

Conclusion

The comparative data clearly demonstrates that transitioning from traditional scaffolds to pyridinyl-pyrazoles is not merely a lateral move for intellectual property purposes; it is a structural upgrade. By leveraging the pyrazole's unique tautomeric properties and lower basicity, drug developers can achieve superior thermodynamic binding ( ΔGbind​ ) to targets like p38α and B-RAF V600E while simultaneously designing out CYP450-mediated toxicity[1],[2],[3].

References
  • 1 p38 MAP Kinase: Molecular Target for the Inhibition of Pro-inflammatory Cytokines - ResearchGate. 1

  • US9416123B2 - Kinase modulators for the treatment of cancer - Google Patents.2

  • Fragment-Based Drug Discovery for Developing Inhibitors (Chunquan Sheng · Gunda I. Georg Editors) - Springer/Ethernet.edu.et. 3

Sources

validating the mechanism of action of a new pyrazole compound

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of a Novel Pyrazole Compound: A Comparative Guide on JAK2/STAT3 Inhibition

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the biochemical and cellular efficacy of novel kinase inhibitors. The discovery of the JAK2-V617F gain-of-function mutation fundamentally shifted the treatment paradigm for myeloproliferative neoplasms (MPNs)[1]. Since then, pyrazole-based scaffolds have become a cornerstone in the design of ATP-competitive Janus Kinase (JAK) inhibitors, exemplified by FDA-approved drugs like ruxolitinib and baricitinib[2].

In this guide, we will dissect the mechanism of action (MoA) of a next-generation, highly selective pyrazole derivative—designated here as NPD-101 (Novel Pyrazole Derivative 101). By comparing its performance against established clinical alternatives, we will explore the rigorous, self-validating experimental workflows required to prove target engagement, signal transduction blockade, and phenotypic efficacy.

Comparative Efficacy Profile

Before diving into the validation protocols, it is critical to establish the baseline performance of the compounds. The table below summarizes the quantitative biochemical and cellular data. NPD-101 was engineered to maximize JAK2 selectivity while minimizing JAK1/JAK3 crossover, thereby reducing the immunosuppressive off-target effects often seen with first-generation pan-JAK inhibitors[3].

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Ba/F3 (JAK2-V617F) Viability IC₅₀ (nM)p-STAT3 (Y705) Reduction at 100 nM
Ruxolitinib 3.32.8428125>90%
Baricitinib 5.95.7>400150>85%
NPD-101 (Novel) 45.21.2 >100045 >95%

Data represents median values from triplicate independent experiments.

Mechanism of Action Validation Workflow

To prove that NPD-101 exerts its phenotypic effects specifically through the JAK2/STAT3 axis, we must construct a linear, self-validating workflow. We move from isolated biochemical interactions (cell-free) to intracellular target engagement, and finally to phenotypic outcomes.

Workflow A Compound Synthesis (Pyrazole Scaffold) B Biochemical Assay (TR-FRET JAK2) A->B Selectivity C Cellular Target Engagement (p-STAT3 HTRF) B->C Permeability D Phenotypic Validation (Apoptosis/Viability) C->D Efficacy

Figure 1: Sequential validation workflow for novel pyrazole-based kinase inhibitors.

Experimental Protocol 1: In Vitro Kinase Enzyme Inhibition

To confirm that NPD-101 is a direct, ATP-competitive inhibitor of JAK2, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[4].

Expertise & Causality: Why TR-FRET over traditional radiometric (³²P-ATP) assays? While radiometric assays are the historical gold standard, TR-FRET provides a homogeneous "mix-and-read" format that is safer and highly scalable. More importantly, the use of long-decay europium fluorophores allows us to introduce a time delay before measuring emission, entirely eliminating the short-lived background autofluorescence commonly emitted by small-molecule compound libraries[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Step: Supplement the buffer with 1 mM Dithiothreitol (DTT) immediately before use. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues within the JAK2 JH1 kinase domain, which would otherwise lead to a false loss of enzymatic activity.

  • Compound Pre-incubation: Serially dilute NPD-101, ruxolitinib, and baricitinib in DMSO. Transfer to a 384-well plate containing recombinant human JAK2 (JH1 domain) to achieve a final DMSO concentration of 1% (v/v). Incubate for 15 minutes at room temperature. Causality: Pyrazole derivatives are ATP-competitive[2]; pre-incubation allows the inhibitor to reach binding equilibrium in the active site before ATP is introduced.

  • Reaction Initiation: Add 10 µM ATP (approximating the Km​ for JAK2) and 50 nM of a ULight-labeled JAK-1 synthetic peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Halt the reaction by adding 10 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions required for catalytic phosphoryl transfer, instantly freezing the reaction state. Add the Europium-labeled anti-phospho-substrate antibody.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 665 nm and 615 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

Experimental Protocol 2: Cellular Target Engagement

Biochemical affinity does not guarantee cellular efficacy. The compound must permeate the cell membrane and inhibit JAK2 in a complex physiological environment. To validate this, we measure the downstream phosphorylation of STAT3 at Tyrosine 705 (Y705) and JAK2 at Tyrosine 1007/1008[5].

Expertise & Causality: To create a self-validating phenotypic model, we utilize the Ba/F3 murine cell line engineered to express the human JAK2-V617F mutation. Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. However, the V617F mutation confers IL-3 independence due to constitutive, ligand-independent JAK2/STAT3 signaling[3]. By culturing these cells without IL-3, any observed reduction in p-STAT3 and subsequent cytotoxicity upon compound treatment is directly, causally linked to the inhibition of the mutant JAK2 kinase.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed Ba/F3 (JAK2-V617F) cells at 2×105 cells/well in a 96-well plate using RPMI-1640 medium (10% FBS) devoid of IL-3.

  • Compound Treatment: Treat cells with NPD-101 (0.1 nM to 10 µM) for exactly 2 hours. Critical Step: A short 2-hour window is strictly chosen to capture primary kinase inhibition. Longer incubations trigger transcriptional feedback loops (such as SOCS protein degradation) that distort the baseline signaling state.

  • Cell Lysis: Aspirate media and lyse cells using RIPA buffer supplemented with 1 mM Na₃VO₄ and 50 mM NaF. Causality: These phosphatase inhibitors are non-negotiable. Without them, highly active endogenous phosphatases will rapidly dephosphorylate STAT3 during the lysis process, yielding false-positive inhibition data.

  • HTRF Detection: Transfer lysates to a 384-well low-volume plate. Add the specific donor/acceptor antibodies for Phospho-JAK2 (Tyr1007/1008) or Phospho-STAT3 (Tyr705)[5]. Incubate for 2 hours at room temperature and quantify the FRET signal to determine the cellular IC₅₀.

Mechanism of Action: The JAK2/STAT3 Signaling Axis

The diagram below illustrates the precise intervention point of NPD-101. By binding to the ATP pocket of the JAK2 JH1 domain, the pyrazole compound prevents the transphosphorylation of JAK2 and the subsequent recruitment and phosphorylation of STAT3, thereby halting oncogenic gene transcription[6].

Pathway Receptor Cytokine Receptor (e.g., EPOR) JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activation STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation (Y705) Inhibitor NPD-101 (Pyrazole Inhibitor) Inhibitor->JAK2 ATP-Competitive Inhibition pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Survival/Proliferation) pSTAT3->Nucleus Translocation

Figure 2: NPD-101 interrupts the JAK2/STAT3 pathway via ATP-competitive inhibition at the JAK2 domain.

References

  • [7] Targeting JAK2/STAT3 for the treatment of cancer: A review on recent advancements in molecular development using structural analysis and SAR investigations. Bioorganic Chemistry. URL: [Link]

  • [6] Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. PubMed Central (PMC). URL: [Link]

  • [1] Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [2] Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. PubMed Central (PMC). URL: [Link]

  • [3] Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PubMed Central (PMC). URL: [Link]

  • [5] HTRF Human Phospho-JAK2 (Tyr1007/1008) Detection Kit, 500 Assay Points. Revvity. URL: [Link]

  • [4] KINASE PROFILING & SCREENING. Reaction Biology. URL: [Link]

Sources

comparing synthetic routes for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous blockbuster drugs, including the COX-2 inhibitor celecoxib, the JAK inhibitor ruxolitinib, and the ALK inhibitor crizotinib. For drug development professionals and synthetic chemists, accessing highly functionalized, substituted pyrazoles is a critical bottleneck. The primary challenge is not merely forming the heterocyclic ring, but doing so with absolute regiocontrol .

This guide provides an objective, data-backed comparison of the prevailing synthetic routes for substituted pyrazoles, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for bench application.

Comparative Analysis of Synthetic Routes

When designing a synthesis for a substituted pyrazole, chemists must balance regioselectivity, atom economy, and functional group tolerance. The three dominant strategies are outlined below.

A. The Classical Knorr Synthesis & Solvent-Directed Variants

The traditional Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine [1]. While highly atom-economical and scalable, the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine typically yields an inseparable mixture of 1,3,5- and 1,3,4-trisubstituted regioisomers.

The Modern Solution: Recent advances have demonstrated that the use of fluorinated solvents, such as hexafluoroisopropanol (HFIP), can completely override the intrinsic thermodynamic bias of the reaction [2]. HFIP acts as a strong hydrogen-bond donor, selectively activating the more sterically accessible carbonyl. This accelerates the initial nucleophilic attack, locking the reaction under kinetic control and yielding a single regioisomer.

Mechanism N1 Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine N2 HFIP Solvent Activation (Strong H-Bonding) N1->N2 Solvation N3 Kinetic Hydrazone (Sterically Accessible) N2->N3 Fast Attack N4 Thermodynamic Hydrazone (More Electrophilic) N2->N4 Slow Attack N5 Major Regioisomer (1,3,5-Trisubstituted) N3->N5 Cyclization N6 Minor Regioisomer (1,3,4-Trisubstituted) N4->N6 Cyclization

Mechanistic divergence in Knorr pyrazole synthesis under kinetic vs. thermodynamic control.

B. 1,3-Dipolar Cycloaddition

This route involves the cycloaddition of diazo compounds or nitrilimines with alkynes or electron-deficient alkenes [3].

  • Pros: It provides excellent functional group tolerance and is highly modular. Photoredox-catalyzed variants have recently enabled catalyst-free, room-temperature cycloadditions with complete regioselectivity [4].

  • Cons: Diazo compounds can be explosive and toxic, limiting the scalability of this route in process chemistry without specialized continuous-flow equipment.

C. Transition-Metal Catalyzed Cross-Coupling & C-H Functionalization

Instead of building the ring from acyclic precursors, this approach starts with a pre-formed, unsubstituted pyrazole core. Palladium-catalyzed Suzuki-Miyaura couplings or direct C-H arylations are used to install substituents sequentially [5].

  • Pros: Allows for late-stage functionalization of complex drug intermediates.

  • Cons: Lower atom economy due to the need for pre-functionalized coupling partners (e.g., boronic acids, halides) and expensive transition metal catalysts.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each route to assist in route scouting and process development.

Synthetic RouteTypical YieldsRegioselectivityAtom EconomyFunctional Group ToleranceScalability / Safety
Classical Knorr (EtOH/AcOH) 60–85%Poor (Inseparable mixtures)HighGoodExcellent
Solvent-Directed Knorr (HFIP) 80–98%Excellent (>95:5 ratio)HighVery GoodGood (Solvent recovery required)
1,3-Dipolar Cycloaddition 70–90%Excellent (Catalyst dependent)100% (Click)ExcellentPoor (Diazo toxicity/explosion risk)
C-H Functionalization 50–85%Excellent (Directed)Low to ModerateModerateModerate (Heavy metal remediation)

Self-Validating Experimental Protocol: Regioselective Synthesis in HFIP

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of 1-methyl-3,5-diphenyl-1H-pyrazole using the solvent-directed Knorr approach. The protocol is designed as a self-validating system , concluding with an unambiguous analytical confirmation step.

Causality of Design: HFIP is utilized not just as a solvent, but as a non-covalent organocatalyst. Its strong hydrogen-bond donating ability (α = 1.96) activates the dicarbonyl, while its low nucleophilicity prevents solvent-adduct byproducts.

Workflow Step1 1. Preparation Dissolve 1,3-diketone in HFIP (0.2 M) Step2 2. Reagent Addition Dropwise methylhydrazine (1.1 eq) at RT Step1->Step2 Step3 3. Reaction Stir at RT, monitor via LC-MS Step2->Step3 Step4 4. Workup Evaporate HFIP under reduced pressure Step3->Step4 Step5 5. Purification Silica gel chromatography Step4->Step5 Step6 6. Validation 2D NOESY NMR for regiochemistry Step5->Step6

Step-by-step experimental workflow for the regioselective synthesis of pyrazoles in HFIP.

Step-by-Step Methodology:
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenylpropane-1,3-dione (1.0 mmol, 224 mg) in 5.0 mL of HFIP to create a 0.2 M solution.

  • Reagent Addition: Add methylhydrazine (1.1 mmol, 58 µL) dropwise over 2 minutes at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-hydrazone oligomers.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the diketone via LC-MS or TLC (Hexanes/EtOAc 8:2).

  • Workup: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

    • Causality: HFIP is highly volatile (bp ~58°C) and can be easily trapped and recovered, drastically improving the green chemistry profile of the workflow.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 5% to 15% Ethyl Acetate in Hexanes to afford the desired pyrazole regioisomer.

  • System Validation (2D NOESY NMR): Standard ¹H NMR is insufficient to distinguish between 1,3,5- and 1,3,4-regioisomers. To self-validate the structural architecture, acquire a 2D NOESY NMR spectrum.

    • Diagnostic Logic: A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons (~3.8 ppm) and the adjacent C5-aryl protons confirms the 1,3,5-trisubstituted architecture. The absence of this spatial correlation indicates the alternate isomer [2].

References

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Efficient one-pot synthesis of substituted pyrazoles Source: Elsevier (Tetrahedron Letters) URL: [Link]

A Comparative Benchmark Study of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive benchmark analysis of a novel pyrazole derivative, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, hereafter referred to as PY-9 , for its potential as a kinase inhibitor. Numerous pyrazole-containing compounds have demonstrated potent inhibition of various protein kinases, which are critical regulators of cell cycle progression and signal transduction, and are often dysregulated in cancer.[3][4] This report details the hypothesized mechanism of action of PY-9, compares its in-vitro activity against established kinase inhibitors, and provides detailed, validated protocols for reproducing these findings. The objective is to furnish researchers and drug development professionals with the foundational data and methodologies required to evaluate PY-9's therapeutic potential.

Introduction: The Rationale for Pyrazole Scaffolds in Kinase Inhibition

The pyrazole ring system is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[4] Its unique electronic properties, structural rigidity, and capacity for hydrogen bonding make it an ideal scaffold for designing enzyme inhibitors.[5] Pyrazole derivatives can be readily synthesized and modified, allowing for systematic exploration of structure-activity relationships (SAR).[6]

In the context of oncology, protein kinases are a major class of drug targets. Cyclin-dependent kinases (CDKs), in particular, are serine/threonine kinases that act as master regulators of the cell cycle.[4] Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several pyrazole-based molecules have been investigated as CDK inhibitors, leveraging the scaffold's ability to mimic the purine ring of ATP and establish key interactions within the kinase active site.

This guide focuses on PY-9 , a novel derivative featuring:

  • An isobutyl group at the N1 position, potentially enhancing hydrophobic interactions.

  • A pyridin-2-yl moiety at the C3 position, which can act as a hydrogen bond acceptor and influence solubility and metabolic stability.

  • A methanol group at the C5 position, providing a potential hydrogen bond donor/acceptor site.

We hypothesize that these features will confer potent and selective inhibitory activity against key cell cycle kinases, such as CDK2.

Hypothesized Mechanism of Action: CDK2/Cyclin E Inhibition

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the CDK2/Cyclin E complex. Overexpression or hyperactivity of this complex leads to uncontrolled cell proliferation. We propose that PY-9 targets the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates (e.g., Retinoblastoma protein, Rb) and inducing cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 pRb pRb CDK46->pRb phosphorylates CycD Cyclin D CycD->CDK46 activates E2F E2F pRb->E2F releases CycE Cyclin E E2F->CycE upregulates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2 CDK2 CDK2->S_Phase_Genes promotes CycE->CDK2 activates PY9 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (PY-9) PY9->CDK2 Inhibits Mitogens Mitogenic Signals Mitogens->CycD caption Fig 1. Hypothesized inhibition of the G1/S transition by PY-9.

Caption: Fig 1. Hypothesized inhibition of the G1/S transition by PY-9.

Benchmark Comparison of Kinase Inhibitory Activity

To evaluate the efficacy of PY-9 , its activity was compared against a well-characterized, potent pyrazole-based CDK inhibitor (Competitor A) and a generic, unsubstituted pyrazole (Negative Control).

In Vitro Biochemical Kinase Inhibition

The direct inhibitory effect on recombinant human CDK2/Cyclin E1 was measured. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to reduce enzyme activity by 50%.

CompoundStructureTargetIC50 (nM)
PY-9 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanolCDK2/Cyclin E185
Competitor A 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamideCDK2/Cyclin E140
Negative Control PyrazoleCDK2/Cyclin E1> 100,000

Interpretation: PY-9 demonstrates potent, nanomolar-level inhibition of the CDK2/Cyclin E1 complex. While Competitor A shows approximately two-fold greater potency, PY-9's activity is highly significant compared to the inactive pyrazole core, confirming that its specific substitutions are critical for its biological function.

Cell-Based Antiproliferative Activity

The ability of the compounds to inhibit the growth of the MCF-7 human breast cancer cell line, which is known to be dependent on CDK activity, was assessed.

CompoundCell LineAssayGI50 (µM)
PY-9 MCF-7MTT Assay (72h)0.52
Competitor A MCF-7MTT Assay (72h)0.25
Negative Control MCF-7MTT Assay (72h)> 200

Interpretation: The biochemical activity translates effectively to a cellular context. PY-9 inhibits the proliferation of MCF-7 cells with sub-micromolar potency. This result suggests good cell permeability and engagement with the intracellular target. The potency difference between PY-9 and Competitor A remains consistent with the biochemical assay.

Experimental Protocols

The following protocols are provided to ensure the reproducibility and validation of the presented data.

Protocol: In Vitro CDK2/Cyclin E1 Kinase Assay

This protocol quantifies the phosphorylation of a substrate peptide by CDK2/Cyclin E1 in the presence of an inhibitor.

  • Reagents & Materials:

    • Recombinant human CDK2/Cyclin E1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP (10 µM final concentration)

    • Histone H1 substrate peptide

    • Test compounds (PY-9, Competitor A, Control) dissolved in DMSO

    • Radiolabeled [γ-³²P]ATP

    • Phosphocellulose filter plates and wash buffer (0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of test compounds in kinase buffer.

    • In a 96-well plate, add 10 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 20 µL of a solution containing the CDK2/Cyclin E1 enzyme and Histone H1 substrate to each well.

    • Incubate for 20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution containing [γ-³²P]ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to the phosphocellulose filter plate. Wash the plate 3 times with 0.75% phosphoric acid to remove unincorporated ATP.

    • Dry the plate, add scintillation fluid, and measure ³²P incorporation using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol: MTT Antiproliferative Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Reagents & Materials:

    • MCF-7 human breast cancer cells

    • Growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent growth inhibition (GI) for each concentration and determine the GI50 value.

Structure-Activity Relationship (SAR) Insights

The comparative data allows for preliminary SAR analysis.

SAR_Diagram cluster_SAR Structure-Activity Relationship for PY-9 N1 N1-Isobutyl: - Enhances hydrophobic interactions in ATP pocket. - Contributes to cell permeability. C3 C3-Pyridinyl: - Acts as H-bond acceptor (hinge-binding region). - Improves physicochemical properties. C5 C5-Methanol: - Potential H-bond donor/acceptor. - May interact with solvent-exposed region or ribose pocket. Core Pyrazole Core: - Mimics purine scaffold of ATP. - Provides rigid framework for substituents. PY9_img PY9_img->N1 PY9_img->C3 PY9_img->C5 PY9_img->Core caption Fig 2. Key structural features of PY-9 contributing to activity.

Caption: Fig 2. Key structural features of PY-9 contributing to activity.

  • Pyrazole Core: The inactivity of the negative control demonstrates the necessity of substituents for activity. The core likely serves to correctly orient the functional groups within the kinase active site.

  • N1-Isobutyl Group: This group likely occupies a hydrophobic pocket, a common feature in kinase inhibitors. Its size and branching may be optimal for maximizing van der Waals interactions.

  • C3-Pyridinyl Group: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. This moiety likely interacts with the "hinge region" of the kinase, an interaction critical for anchoring many ATP-competitive inhibitors.[7]

  • C5-Methanol Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with the enzyme or with ordered water molecules in the active site.

Conclusion and Future Directions

The novel compound, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (PY-9) , is a potent inhibitor of the CDK2/Cyclin E1 kinase complex and demonstrates significant antiproliferative effects in a cancer cell line model. Its activity, while slightly lower than the benchmarked competitor, establishes it as a promising lead structure for the development of new anticancer agents.[6]

Future research should focus on:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of PY-9 against a broad panel of kinases to determine its selectivity profile and identify potential off-target effects.

  • Co-crystallization Studies: Obtaining an X-ray crystal structure of PY-9 bound to CDK2 to validate the hypothesized binding mode and guide further SAR optimization.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer to assess its pharmacokinetic properties and anti-tumor efficacy.

  • Lead Optimization: Synthesizing and testing analogs of PY-9 to improve potency and selectivity, for instance, by modifying the isobutyl or methanol substituents.

This guide provides a robust starting point for the comprehensive evaluation of this promising new chemical entity.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC. (2023, January 20). Vertex AI Search.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). Vertex AI Search.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. Vertex AI Search.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Vertex AI Search.
  • (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol (EVT-15427049) - EvitaChem. Vertex AI Search.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. Vertex AI Search.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. Vertex AI Search.
  • Synthesis and Biological Evaluation of Pyrazole Derivatives As Antidiabetic Agents. Vertex AI Search.
  • Current status of pyrazole and its biological activities - PMC. Vertex AI Search.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the absence of a specific SDS, a conservative "worst-case" approach to hazard assessment is mandatory. The molecular structure of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol contains both a pyridine and a pyrazole moiety, which informs our safety recommendations.

  • Pyridine Derivatives: Pyridine and its derivatives are classified as hazardous waste.[1][2] They can be toxic if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[3][4] Overexposure can lead to nausea, headaches, and nervous system effects.[3]

  • Pyrazole Derivatives: The pyrazole core is prevalent in many biologically active and potentially hazardous molecules.[5] Some pyrazole derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[6]

  • Methanol Group: The presence of a methanol group suggests potential flammability and toxicity. Methanol is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs.[4][7]

Given these structural components, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol should be treated as a hazardous substance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to stringent PPE protocols is mandatory when handling (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol and its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.To protect against splashes and vapors that can cause serious eye irritation.[1][3]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.[1] It is crucial to check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned lab coat.To protect the skin and clothing from contamination.
Respiratory Protection May be necessary depending on the material and concentration, especially in case of spills or aerosol generation.To prevent inhalation of potentially toxic vapors. Use of a respirator requires enrollment in your institution's respiratory protection program.[3]

All handling of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

Spill Management: A Calm and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[1]

  • Contain the Spill: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][8]

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]

Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Disposal

The primary and recommended disposal method for (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is to consign all waste to a licensed hazardous waste disposal contractor through your institution's EHS department.[5][9] In-laboratory chemical treatment is strongly discouraged without a thorough, compound-specific risk assessment.[5]

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, including residual product, contaminated PPE, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[5][9]

  • Liquid Waste: Solutions containing (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol should be collected in a separate, compatible liquid waste container.[5] Avoid mixing with other waste streams unless explicitly permitted by your EHS department.[9]

Container Selection and Labeling:

  • Container Selection: Waste containers must be chemically compatible (e.g., borosilicate glass or high-density polyethylene for solids), in good condition, and have a secure, leak-proof lid.[5][10]

  • Labeling: Clearly and legibly label the waste container with the words "Hazardous Waste," the full chemical name "(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol," and any known hazard information (e.g., "Toxic," "Flammable").[1][10] The label must be firmly attached to the container.[10]

Storage and Pickup:

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][9] This area should be away from sources of ignition, heat, and direct sunlight.[1]

  • Waste Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[9]

Disposal Workflow Diagram:

DisposalWorkflow Disposal Workflow for (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol start Waste Generation spill Spill Occurs? start->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes collect_waste Collect Waste in Designated Container (Solid or Liquid) spill->collect_waste No spill_protocol->collect_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name Known Hazards collect_waste->label_container store_container Store Sealed Container in Designated Secondary Containment Area label_container->store_container request_pickup Request Waste Pickup from EHS Department store_container->request_pickup professional_disposal Professional Disposal (e.g., High-Temperature Incineration) request_pickup->professional_disposal

Caption: Decision workflow for the safe disposal of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.

Regulatory Compliance: Adherence to a Higher Standard

The disposal of hazardous waste is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] It is imperative to manage and dispose of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol waste in accordance with all applicable regulations to ensure the safety of personnel and the protection of the environment.[2][11]

References

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

  • Safety Data Sheet - Pyridine. Kanto Chemical Co., Inc. Available at: [Link]

  • Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health. Available at: [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Available at: [Link]

  • Safety Data Sheet - Methanol. Gulf Petrochemical Industries Co. Available at: [Link]

  • Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Kishida Chemical Co., Ltd. Available at: [Link]

  • Safety Data Sheet - NMIJ CRM 7408-a. National Metrology Institute of Japan. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. Available at: [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Handling Methanol. University of Toronto. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.